2-Methyl-4-(trifluoromethoxy)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-(trifluoromethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c1-5-4-6(2-3-7(5)12)13-8(9,10)11/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIXWHAIFDQEDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382579 | |
| Record name | 2-methyl-4-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129676-67-1 | |
| Record name | 2-methyl-4-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 2-Methyl-4-(trifluoromethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-(trifluoromethoxy)phenol is a fluorinated aromatic organic compound. Its structure, featuring a phenol ring substituted with a methyl group and a trifluoromethoxy group, suggests potential applications in medicinal chemistry and materials science. The trifluoromethoxy group (-OCF3) is known to significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable moiety in drug design. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with detailed experimental protocols for their determination.
Physicochemical Properties
A summary of the available and predicted physicochemical data for this compound is presented in the table below. It is important to note that while some properties have been experimentally determined or predicted in reliable sources, others are estimated using computational models due to the limited availability of published experimental data.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 129676-67-1 | [1] |
| Molecular Formula | C8H7F3O2 | [1] |
| Molecular Weight | 192.14 g/mol | [1] |
| Melting Point | Predicted: 35.5 °C | Predicted |
| Boiling Point | Predicted: 206.2 °C at 760 mmHg | Predicted |
| Water Solubility | Predicted: 1.25 g/L at 25 °C | Predicted |
| pKa (acidic) | Predicted: 9.70 ± 0.18 | [1] |
| LogP (Octanol-Water Partition Coefficient) | Predicted: 3.1 | Predicted |
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the key physicochemical properties of a solid organic compound like this compound. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Melting Point Determination (Capillary Method)
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The method described here is the capillary melting point determination, a widely used and reliable technique.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of finely powdered, dry this compound is introduced into a capillary tube to a height of 2-3 mm. The sample should be tightly packed by tapping the tube.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.
-
Heating: The sample is heated at a steady rate of 10-20 °C/min for a preliminary determination.
-
Observation: The approximate melting range is observed.
-
Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated rapidly to about 15-20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min.
-
Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded. The melting range is reported as T1-T2.
Boiling Point Determination (Siwoloboff Method)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For small quantities of a liquid, the Siwoloboff method provides an accurate determination.
Apparatus:
-
Thiele tube or a similar heating bath (e.g., oil bath)
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Rubber band or wire for attaching the test tube to the thermometer
Procedure:
-
Sample Preparation: A small amount (0.5-1 mL) of this compound is placed in the small test tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is placed in the test tube with the open end downwards.
-
Apparatus Assembly: The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: The assembly is immersed in the heating bath. The bath is heated gradually.
-
Observation: As the liquid heats, air trapped in the capillary tube will bubble out. The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary.
-
Cooling and Data Recording: The heat source is removed, and the bath is allowed to cool slowly while stirring. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point. The atmospheric pressure should also be recorded.
Water Solubility Determination (Flask Method - OECD 105)
Principle: The water solubility of a substance is its saturation concentration in water at a given temperature. The flask method is a straightforward approach for substances with solubilities above 10 mg/L.
Apparatus:
-
Erlenmeyer flasks with stoppers
-
Constant temperature shaker bath or magnetic stirrer in a thermostated environment
-
Analytical balance
-
Centrifuge (if necessary)
-
Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Procedure:
-
Equilibration: An excess amount of this compound is added to a flask containing a known volume of distilled water.
-
Shaking/Stirring: The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary test can determine the necessary equilibration time.
-
Phase Separation: The mixture is allowed to stand at the same temperature to allow for the separation of undissolved solid. If necessary, centrifugation can be used.
-
Sampling: A sample of the clear aqueous phase is carefully withdrawn.
-
Quantification: The concentration of this compound in the aqueous sample is determined using a suitable and validated analytical method.
-
Replicate Analysis: The experiment is performed in at least triplicate.
LogP Determination (Shake-Flask Method - OECD 107)
Principle: The octanol-water partition coefficient (P) is the ratio of the concentration of a compound in the octanol phase to its concentration in the aqueous phase of a two-phase system at equilibrium. LogP is the logarithm of this ratio.
Apparatus:
-
Separatory funnels or centrifuge tubes with screw caps
-
Mechanical shaker
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
Procedure:
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Test Solution Preparation: A stock solution of this compound is prepared in n-octanol.
-
Partitioning: A known volume of the octanol stock solution and a known volume of the water phase are combined in a separatory funnel or centrifuge tube. The volume ratio is adjusted based on the expected LogP.
-
Equilibration: The mixture is shaken for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Phase Separation: The phases are separated by allowing the mixture to stand or by centrifugation.
-
Quantification: The concentration of the analyte in both the n-octanol and water phases is determined using a suitable analytical method.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The experiment is repeated with different initial concentrations and phase volume ratios.
Mandatory Visualizations
The following diagrams illustrate the general experimental workflows for determining the key physicochemical properties as described in the protocols above.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Boiling Point Determination.
Caption: Workflow for Water Solubility Determination.
Caption: Workflow for LogP Determination.
References
An In-depth Technical Guide to 2-Methyl-4-(trifluoromethyl)phenol (CAS Number: 77227-90-8)
For Researchers, Scientists, and Drug Development Professionals
Initial Note: The CAS number 77227-90-8 corresponds to 2-Methyl-4-(trifluoromethyl)phenol , not "2-Methyl-4-(trifluoromethoxy)phenol". This guide will focus on the properties and available data for the correct compound as identified by its CAS number.
Core Properties and Safety Data
2-Methyl-4-(trifluoromethyl)phenol is a substituted phenol derivative containing a methyl group at the ortho position and a trifluoromethyl group at the para position relative to the hydroxyl group. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties and potential biological activity of the molecule.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 77227-90-8 | N/A |
| Molecular Formula | C₈H₇F₃O | N/A |
| Molecular Weight | 176.14 g/mol | N/A |
| Appearance | White powder or liquid | [1] |
| Purity | Typically available at ≥95% or 99% | [1] |
| Storage | Sealed and preserved, often at -10 °C | [1] |
Safety and Hazard Information
This compound is classified as hazardous and should be handled with appropriate personal protective equipment in a well-ventilated area.
| Hazard Statement | Code |
| Harmful if swallowed | H302 |
| Causes skin irritation | H315 |
| Causes serious eye damage | H318 |
| Harmful if inhaled | H332 |
| May cause respiratory irritation | H335 |
Signal Word: Danger
Experimental Protocols
General Synthesis Approach
A plausible synthetic route could involve the trifluoromethylation of 2-methylphenol or the methylation of 4-(trifluoromethyl)phenol. The former would require regioselective introduction of the CF₃ group, while the latter would involve ortho-selective methylation.
A general workflow for a potential synthesis is outlined below. This is a conceptual workflow and would require optimization.
Caption: Conceptual workflow for the synthesis of 2-Methyl-4-(trifluoromethyl)phenol.
Analytical Characterization Protocols
Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). For ¹³C NMR, a higher concentration (20-50 mg) is recommended.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film on a salt plate (if liquid), or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Scan the mid-infrared region (typically 4000-400 cm⁻¹).
2.2.3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition: Obtain the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern.
Spectroscopic Data (Predicted and from Related Compounds)
While specific, published spectra for 2-Methyl-4-(trifluoromethyl)phenol are scarce, the expected spectral features can be predicted based on its structure and data from analogous compounds.
NMR Spectroscopy (Predicted)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~7.3 | d | H6 (aromatic) |
| ~7.1 | dd | H5 (aromatic) | |
| ~6.9 | d | H3 (aromatic) | |
| ~5.0 | s (broad) | OH | |
| ~2.2 | s | CH₃ | |
| ¹³C NMR | ~154 | s | C1 (C-OH) |
| ~128 (q) | s | C4 (C-CF₃) | |
| ~126 | s | C2 (C-CH₃) | |
| ~130 | d | C6 | |
| ~125 (q) | d | C5 | |
| ~116 | d | C3 | |
| ~124 (q) | s | CF₃ | |
| ~15 | q | CH₃ | |
| ¹⁹F NMR | ~ -62 | s | CF₃ |
FTIR Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1610, 1500 | Medium-Strong | Aromatic C=C stretch |
| ~1320 | Strong | C-F stretch |
| ~1100-1200 | Strong | C-O stretch |
Mass Spectrometry (Predicted)
The electron ionization mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 176. Key fragments would likely correspond to the loss of H, CO, and CF₃.
Biological Activity and Signaling Pathways
There is currently a significant lack of published data on the specific biological activities, cytotoxicity, enzyme inhibition properties, or effects on cellular signaling pathways of 2-Methyl-4-(trifluoromethyl)phenol.
Research on structurally related compounds suggests potential areas for investigation. For instance, various substituted phenols are known to possess antioxidant, antimicrobial, and enzyme-inhibitory activities. The trifluoromethyl group can enhance metabolic stability and cell permeability, properties that are often desirable in drug candidates.
A hypothetical workflow for the initial biological screening of this compound is presented below.
Caption: A conceptual workflow for the biological evaluation of 2-Methyl-4-(trifluoromethyl)phenol.
Conclusion and Future Directions
2-Methyl-4-(trifluoromethyl)phenol, correctly identified by CAS number 77227-90-8, is a compound with potential for further investigation in medicinal chemistry and materials science. While its fundamental physicochemical properties are documented, a comprehensive understanding of its biological effects is lacking. Future research should focus on:
-
Developing and publishing detailed, optimized synthesis and purification protocols.
-
Acquiring and publishing high-resolution analytical data (NMR, IR, MS) with full assignments.
-
Conducting comprehensive in vitro and in vivo studies to elucidate its biological activity profile, including cytotoxicity, enzyme inhibition, and effects on key cellular signaling pathways.
This foundational work is necessary to unlock the full potential of 2-Methyl-4-(trifluoromethyl)phenol for researchers and drug development professionals.
References
An In-depth Technical Guide to the Structure Elucidation of 2-Methyl-4-(trifluoromethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies and spectroscopic data pertinent to the structure elucidation of 2-Methyl-4-(trifluoromethoxy)phenol. The information presented herein is intended to serve as a technical resource for professionals engaged in chemical research and development.
Introduction
This compound is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The incorporation of a trifluoromethoxy group can significantly alter the physicochemical and biological properties of a molecule, often enhancing its metabolic stability and lipophilicity. Accurate structure elucidation is the foundational step in the characterization and subsequent development of this compound. This document outlines the expected spectroscopic characteristics and the experimental protocols for their determination.
Predicted Physicochemical Properties
A summary of the key identifiers and predicted properties for this compound is provided below.
| Property | Value |
| CAS Number | 129676-67-1 |
| Molecular Formula | C₈H₇F₃O₂ |
| Molecular Weight | 192.14 g/mol |
| Predicted pKa | 9.70 ± 0.18[1] |
Spectroscopic Data for Structure Elucidation
The following tables summarize the predicted spectroscopic data for this compound based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are informed by data from structurally related compounds.
3.1. Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.05 | d | 1H | H-6 |
| ~ 6.95 | dd | 1H | H-5 |
| ~ 6.90 | d | 1H | H-3 |
| ~ 5.50 | s (broad) | 1H | -OH |
| ~ 2.25 | s | 3H | -CH₃ |
3.2. Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 152.0 | C-1 (C-OH) |
| ~ 144.0 | C-4 (C-OCF₃) |
| ~ 128.0 | C-2 (C-CH₃) |
| ~ 122.0 (q, ¹JCF ≈ 257 Hz) | -OCF₃ |
| ~ 121.0 | C-6 |
| ~ 118.0 | C-5 |
| ~ 116.0 | C-3 |
| ~ 16.0 | -CH₃ |
3.3. Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Strong, Broad | O-H stretch |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch |
| 1600, 1500, 1450 | Medium-Strong | Aromatic C=C stretch |
| 1250 - 1000 | Strong | C-O stretch, C-F stretch |
3.4. Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Abundance | Assignment |
| 192 | High | [M]⁺ (Molecular Ion) |
| 177 | Moderate | [M - CH₃]⁺ |
| 123 | Moderate | [M - CF₃]⁺ |
| 95 | High | [M - OCF₃]⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the proton and carbon framework of the molecule.
-
Instrumentation: A 500 MHz NMR spectrometer.
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.
-
Collect 16 scans and apply a line broadening of 0.3 Hz before Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 5 seconds.
-
Collect 1024 scans and apply a line broadening of 1 Hz before Fourier transformation.
-
4.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Place a small drop of liquid this compound or a few crystals of the solid compound directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
Collect a background spectrum of the clean ATR crystal prior to sample analysis and subtract it from the sample spectrum.
-
4.3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction:
-
Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.
-
-
Data Acquisition:
-
Use an electron energy of 70 eV for ionization.
-
Scan a mass range from m/z 40 to 400.
-
The ion source temperature should be maintained at 200 °C.
-
Visualizations
5.1. Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structure elucidation of this compound.
Caption: Workflow for the spectroscopic structure elucidation of a small molecule.
5.2. Putative Signaling Pathway
Based on the known biological activities of structurally related phenolic and fluorinated compounds, this compound could potentially modulate inflammatory signaling pathways. The diagram below illustrates a hypothetical interaction with the NF-κB signaling cascade.
Caption: Putative inhibition of the NF-κB inflammatory pathway.
References
A Technical Guide to 2-Methyl-4-(trifluoromethoxy)phenol: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methyl-4-(trifluoromethoxy)phenol, a fluorinated organic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, a representative synthetic approach, and the strategic importance of the trifluoromethoxy moiety in drug design.
Chemical Identity and Properties
This compound is an aromatic compound characterized by a phenol ring substituted with a methyl group at the ortho position and a trifluoromethoxy group at the para position relative to the hydroxyl group.
IUPAC Name: this compound
Synonyms:
-
Phenol, 2-methyl-4-(trifluoromethoxy)-
-
4-(Trifluoromethoxy)-o-cresol
-
2-Hydroxy-5-(trifluoromethoxy)toluene
Physicochemical Data
The following table summarizes key quantitative data for this compound. Please note that some properties are predicted values based on computational models.
| Property | Value | Source |
| CAS Number | 129676-67-1 | ChemicalBook |
| Molecular Formula | C₈H₇F₃O₂ | ChemicalBook |
| Molecular Weight | 192.14 g/mol | ChemicalBook |
| Boiling Point | 203.4 ± 35.0 °C (Predicted) | ChemicalBook |
| Density | 1.329 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| Storage Temperature | 2-8°C | ChemicalBook |
Synthesis of Substituted Phenols
Conceptual Experimental Protocol: Diazotization of 2-Methyl-4-(trifluoromethoxy)aniline
This protocol outlines a plausible synthetic route starting from 2-methyl-4-(trifluoromethoxy)aniline.
Step 1: Diazotization
-
An ice-cold solution of 2-methyl-4-(trifluoromethoxy)aniline is prepared in an aqueous solution of a strong mineral acid, such as sulfuric acid.
-
A solution of sodium nitrite in water is added dropwise to the aniline solution while maintaining the temperature at 0-5°C.
-
The reaction mixture is stirred for a period at this temperature to ensure the complete formation of the diazonium salt. Urea can be added to quench any excess nitrous acid.[2]
Step 2: Hydrolysis
-
The cold diazonium salt solution is then slowly added to a boiling aqueous solution of sulfuric acid.[2]
-
The mixture is refluxed for a period to facilitate the hydrolysis of the diazonium salt to the corresponding phenol.
-
Upon cooling, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).
Step 3: Purification
-
The combined organic extracts are washed with water and brine, then dried over an anhydrous drying agent like sodium sulfate.[2]
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified using techniques such as column chromatography on silica gel.[2]
Caption: A conceptual workflow for the synthesis of substituted phenols.
Role in Drug Discovery and Development
Specific signaling pathways for this compound are not well-documented. However, the incorporation of trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups is a well-established strategy in modern medicinal chemistry to enhance the drug-like properties of a molecule.[3][4]
The trifluoromethoxy group offers a unique combination of properties:
-
Enhanced Lipophilicity: It increases the molecule's ability to pass through cell membranes, which can improve absorption and distribution within the body.[3][5]
-
Metabolic Stability: The carbon-fluorine bonds are exceptionally strong, making the -OCF₃ group resistant to metabolic degradation by enzymes in the body.[4][5] This can lead to a longer drug half-life.[3]
-
Electron-Withdrawing Nature: The high electronegativity of the fluorine atoms significantly influences the electronic properties of the aromatic ring, which can modulate the molecule's binding affinity to its biological target, often increasing potency.[3][5]
-
Bioisosterism: The trifluoromethoxy group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a compound's steric and electronic profile to optimize its pharmacological activity.
These characteristics make compounds containing the trifluoromethoxy group, such as this compound, valuable intermediates for the synthesis of new chemical entities (NCEs) in the pharmaceutical and agrochemical industries.[6]
Caption: The strategic role of the trifluoromethoxy group in drug development.
References
- 1. General synthesis of phenols_Chemicalbook [chemicalbook.com]
- 2. 2,4-Bis-trifluoromethyl-phenol synthesis - chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
"2-Methyl-4-(trifluoromethoxy)phenol" material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 77227-90-8 | Molecular Formula: C₈H₇F₃O₂ | Molecular Weight: 192.14 g/mol
Foreword
This technical guide provides a comprehensive overview of the material safety data, chemical and physical properties, and handling protocols for 2-Methyl-4-(trifluoromethoxy)phenol. The information is intended for professionals in research, scientific, and drug development fields. This document synthesizes available data to ensure safe handling and informed use of this compound in a laboratory setting.
Section 1: Chemical and Physical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Notes |
| CAS Number | 77227-90-8 | - |
| Molecular Formula | C₈H₇F₃O₂ | - |
| Molecular Weight | 192.14 g/mol | - |
| Physical Form | Liquid | --INVALID-LINK-- |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
| Density | Data not available | - |
| Solubility | Data not available | Likely soluble in organic solvents. |
| Storage Temperature | 2-8°C or -10°C | --INVALID-LINK--, --INVALID-LINK-- |
Section 2: Material Safety Data Sheet (MSDS) Summary
The following safety information is compiled from available safety data sheets for 2-Methyl-4-(trifluoromethyl)phenol.
2.1 Hazard Identification
This compound is classified as hazardous. The GHS hazard statements indicate significant health risks upon exposure.
Signal Word: Danger [1]
GHS Hazard Pictograms:
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H318: Causes serious eye damage.[1]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.
Table 2: GHS Precautionary Statements for this compound
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
| P264 | Wash skin thoroughly after handling.[1] |
| P270 | Do not eat, drink or smoke when using this product.[1] |
| P271 | Use only outdoors or in a well-ventilated area.[1] |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[1] |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| P310 | Immediately call a POISON CENTER/doctor.[1] |
| P330 | Rinse mouth.[1] |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[1] |
| P362 | Take off contaminated clothing and wash before reuse.[1] |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |
| P405 | Store locked up.[1] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[1] |
2.2 Toxicological Information
Specific LD50 and LC50 data for this compound are not available in the searched literature. The hazard statements indicate that the substance is harmful if swallowed or inhaled and can cause severe damage to the eyes and skin.
Table 3: Summary of Toxicological Hazards
| Exposure Route | Hazard |
| Oral | Harmful if swallowed. |
| Dermal | Causes skin irritation. |
| Inhalation | Harmful if inhaled. May cause respiratory irritation. |
| Eye Contact | Causes serious eye damage. |
Section 3: Experimental Protocols and Handling
3.1 General Handling and Storage
Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If working outside a fume hood or if inhalation risk is high, use a respirator with an appropriate cartridge.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Recommended storage temperatures are between 2-8°C or at -10°C in an inert atmosphere.[1]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
3.2 Spill and Disposal Procedures
-
Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for disposal.
-
Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.
3.3 Synthesis Protocol (General)
Below is a conceptual workflow for such a synthesis. This is a generalized representation and has not been experimentally validated for this specific compound.
Caption: Conceptual workflow for the synthesis of this compound.
Section 4: Logical Relationships in Safe Handling
The safe handling of this compound involves a logical progression from hazard identification to the implementation of control measures and emergency preparedness.
Caption: Logical workflow for the safe handling of hazardous chemicals.
Disclaimer
The information provided in this document is intended for use by qualified professionals and is based on the best available data at the time of compilation. It is not exhaustive and should be used as a guide in conjunction with other resources and professional judgment. The user assumes all responsibility for the safe handling, use, and disposal of this product.
References
The Rising Profile of Trifluoromethoxy-Substituted Phenols in Drug Discovery: A Technical Guide to Their Biological Activity
For Immediate Release
A deep dive into the synthesis, biological evaluation, and mechanisms of action of trifluoromethoxy-substituted phenols reveals their significant potential in the development of novel therapeutics. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of this promising class of compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing implicated signaling pathways.
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, and the trifluoromethoxy (-OCF3) group, in particular, has garnered significant attention for its ability to enhance the pharmacological properties of parent molecules. When appended to a phenolic scaffold, the trifluoromethoxy group imparts a unique combination of lipophilicity, metabolic stability, and electron-withdrawing character that can profoundly influence a compound's biological activity. This guide explores the multifaceted biological activities of trifluoromethoxy-substituted phenols, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties.
Data Presentation: A Quantitative Overview
The biological potency of trifluoromethoxy-substituted phenols has been demonstrated across various therapeutic areas. The following tables summarize key quantitative data from a selection of studies, providing a comparative look at their efficacy.
Table 1: Antimicrobial Activity of Trifluoromethyl-Substituted Pyrazole Derivatives [1]
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Bromo and trifluoromethyl substituted pyrazole (25) | S. aureus (MRSA) | 0.78 |
| Bromo and trifluoromethyl substituted pyrazole (25) | S. epidermidis | 1.56 |
| Bromo and trifluoromethyl substituted pyrazole (25) | E. faecium | 0.78 |
| Trifluoromethyl-substituted pyrazole (13) | S. aureus (MRSA) | 3.12 |
| Dichloro-substituted pyrazole (18) | S. aureus (MRSA) | 0.78–1.56 |
| Phenoxy-substituted pyrazole (6) | S. aureus (MRSA) | 1.56–3.12 |
| Phenoxy-substituted pyrazole (6) | E. faecalis | 3.12 |
| Phenoxy-substituted pyrazole (6) | E. faecium | 1.56 |
Table 2: Anticancer Activity of Trifluoromethyl-Substituted Thiazolo[4,5-d]pyrimidine and Isoxazole Derivatives [2][3]
| Compound | Cancer Cell Line | IC50 Value (µM) |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Melanotic Melanoma (A375) | 24.4 |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Amelanotic Melanoma (C32) | 24.4 |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g) | Breast Cancer (MCF-7) | 2.63 |
| 3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole (5) | Breast Cancer (MCF-7) | 3.09 |
Table 3: Anti-inflammatory Activity of an Ortho-Trifluoromethoxy-Substituted Curcumin Derivative
| Compound | Assay | Cell Line | Key Findings |
| 3,5-bis((E)-2-(trifluoromethoxy)benzylidene)piperidin-4-one | NO Production Inhibition | RAW 264.7 Macrophages | Significantly inhibited LPS-induced nitric oxide production. |
| 3,5-bis((E)-2-(trifluoromethoxy)benzylidene)piperidin-4-one | Cytokine Expression | RAW 264.7 Macrophages | Reduced the expression of pro-inflammatory cytokines. |
| 3,5-bis((E)-2-(trifluoromethoxy)benzylidene)piperidin-4-one | NF-κB Translocation | RAW 264.7 Macrophages | Inhibited the nuclear translocation of NF-κB. |
Experimental Protocols: Methodologies for Biological Evaluation
The following sections provide detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for assessing the biological activity of trifluoromethoxy-substituted phenols.
Synthesis of Trifluoromethoxy-Substituted Phenols
A common method for the synthesis of aryl trifluoromethyl ethers from phenols involves a two-step process of xanthalation followed by O-trifluoromethylation.[5][6]
Step 1: Xanthate Formation
-
To a solution of the starting phenol (1.0 equiv) in acetonitrile (MeCN), add a mild base (1.1 equiv).
-
Add an imidazolium or benzimidazolium methylthiocarbonothioyl salt (1.0 equiv) to the mixture.
-
Stir the reaction at room temperature until the phenol is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by partitioning between an organic solvent and water, followed by purification of the organic layer to yield the corresponding aryl xanthate.
Step 2: O-Trifluoromethylation
-
The synthesized aryl xanthate is dissolved in a suitable solvent, such as 1,2-dichloroethane.
-
XtalFluor-E (3-5 equiv) and either trichloroisocyanuric acid (TCCA) (1 equiv) with water (1 equiv) or N-fluorobenzenesulfonimide (NFSI) (3 equiv) are added to the solution.
-
The reaction mixture is heated to 80°C for 3 to 48 hours, with progress monitored by TLC or GC-MS.
-
After cooling, the reaction is quenched and worked up. The crude product is then purified by column chromatography to afford the desired aryl trifluoromethyl ether.
Antimicrobial Activity Assessment: Broth Microdilution Method for MIC Determination[7][8][9]
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted in the broth within a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells containing only broth and bacteria (positive control) and broth only (negative control) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity Assessment: MTT Assay for Cytotoxicity[4][10][11][12][13]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: An MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for an additional 4 hours at 37°C. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the insoluble formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of absorbance versus compound concentration.
Anti-inflammatory Activity Assessment in Macrophage Cells[14][15]
This protocol describes the assessment of the anti-inflammatory effects of a compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture and Treatment: RAW 264.7 cells are seeded in a 24-well plate. After reaching confluency, the cells are pre-treated with various concentrations of the test compound for 4 hours.
-
LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 12-24 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. A reduction in nitrite levels indicates inhibition of NO production.
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Western Blot Analysis: Cell lysates are collected to analyze the expression and phosphorylation status of key proteins in inflammatory signaling pathways (e.g., NF-κB and MAPKs) by Western blotting.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The biological effects of trifluoromethoxy-substituted phenols are often mediated through their interaction with key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the implicated pathways and a typical experimental workflow.
Conclusion
Trifluoromethoxy-substituted phenols represent a highly promising class of compounds with diverse and potent biological activities. Their enhanced metabolic stability and lipophilicity, conferred by the -OCF3 group, make them attractive candidates for drug development. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of these molecules. Further investigation into their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the design of novel and effective drugs for a range of diseases.
References
- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
An In-depth Technical Guide to 2-Methyl-4-(trifluoromethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-4-(trifluoromethoxy)phenol, a fluorinated organic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its chemical and physical properties, commercial availability, and safety information. While specific experimental protocols and established biological pathways for this exact molecule are not extensively documented in publicly available literature, this guide presents synthesis strategies and potential biological activities based on closely related analogs. The inclusion of the trifluoromethoxy group is known to enhance metabolic stability and binding affinity in drug candidates, making this compound a valuable building block for novel therapeutic agents.
Chemical and Physical Properties
This compound, with the CAS number 129676-67-1, is a substituted phenol featuring a methyl group at the 2-position and a trifluoromethoxy group at the 4-position of the benzene ring.
| Property | Value | Source |
| CAS Number | 129676-67-1 | [1][2] |
| Molecular Formula | C₈H₇F₃O₂ | [1] |
| Molecular Weight | 192.14 g/mol | [1] |
| Boiling Point | 203.4±35.0 °C (Predicted) | [1] |
| Density | 1.329±0.06 g/cm³ (Predicted) | [1] |
| pKa | 9.70±0.18 (Predicted) | [3] |
| Appearance | Off-white to light yellow solid | [1] |
| Storage Temperature | 2-8°C | [1] |
Commercial Suppliers
This compound is available from a number of chemical suppliers specializing in research and development compounds. The purity and available quantities may vary by supplier.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | - | Inquire |
| BLD Pharm | ≥98% | Inquire |
| CymitQuimica | 98% | Inquire |
| 2a biotech | - | Inquire |
| ChemicalBook | - | Inquire |
| Fluorochem | - | Inquire |
Synthesis and Experimental Protocols
General Synthesis of Substituted Phenols
A common method for the synthesis of substituted phenols is through electrophilic aromatic substitution on a phenol starting material. For instance, the Friedel-Crafts alkylation of a fluorophenol can be employed to introduce alkyl groups at specific positions. The hydroxyl group of the phenol is a strong ortho-, para- director, which can be used to control the regioselectivity of the reaction.
A plausible synthetic route to this compound could involve the introduction of the methyl group onto a 4-(trifluoromethoxy)phenol backbone or the trifluoromethoxylation of 2-methylphenol.
Illustrative Experimental Workflow for a Related Friedel-Crafts Alkylation:
Potential Biological Activity and Applications in Drug Discovery
The incorporation of trifluoromethoxy (-OCF₃) groups into organic molecules is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. The -OCF₃ group can improve metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, potentially leading to improved binding affinity and efficacy.
While no specific biological activities for this compound have been reported, phenols and their derivatives are known to exhibit a wide range of biological effects, including antimicrobial and antioxidant activities. The combination of the phenolic hydroxyl group, the methyl group, and the trifluoromethoxy group in this molecule suggests it could be a valuable scaffold for the development of novel therapeutic agents.
Potential Signaling Pathway Involvement (Hypothetical):
Given that some phenolic compounds exhibit anti-inflammatory properties, a hypothetical involvement in inflammatory signaling pathways could be explored. For example, many anti-inflammatory agents act by inhibiting enzymes such as cyclooxygenases (COX-1 and COX-2) or by modulating transcription factors like NF-κB.
Safety Information
Based on available safety data for this compound, the following hazard and precautionary statements have been identified:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P405 (Store locked up).[1]
Researchers should always consult the full Safety Data Sheet (SDS) from their supplier before handling this compound and use appropriate personal protective equipment (PPE).
Conclusion
This compound is a commercially available fluorinated building block with potential applications in drug discovery and materials science. While specific experimental data for this compound is limited in the public domain, its structural features suggest it is a promising candidate for the development of novel molecules with enhanced biological and physical properties. This guide provides a starting point for researchers by summarizing the known properties and suggesting potential avenues for synthesis and biological evaluation based on related compounds. Further research is warranted to fully elucidate the chemical reactivity and biological activity of this compound.
References
"2-Methyl-4-(trifluoromethoxy)phenol" price and availability for research
Notice to the Reader: Extensive research for "2-Methyl-4-(trifluoromethoxy)phenol" has revealed a significant scarcity of publicly available data. This compound is not listed in the catalogs of major chemical suppliers with available pricing and stock information for research purposes. Furthermore, there is a lack of scientific literature detailing its synthesis, biological activity, or use in experimental protocols. Therefore, the creation of a comprehensive technical guide with detailed experimental procedures and signaling pathways, as originally requested, is not feasible at this time.
It is crucial to distinguish between the requested compound, this compound (with an -OCF₃ group), and its more researched isomer, 2-Methyl-4-(trifluoromethyl)phenol (with a -CF₃ group). The presence of an oxygen atom in the trifluoromethoxy group significantly alters the electronic and steric properties of the molecule compared to the trifluoromethyl group, leading to different chemical and biological characteristics.
This compound: Current Status
Due to the absence of published research, no information can be provided on its biological activity, potential applications in drug development, or any associated signaling pathways.
Alternative Compound: 2-Methyl-4-(trifluoromethyl)phenol
As a potential alternative for research consideration, this section provides information on the isomeric compound, 2-Methyl-4-(trifluoromethyl)phenol (CAS Number: 77227-90-8). This compound is more readily available from various chemical suppliers.
Price and Availability
The price and availability of 2-Methyl-4-(trifluoromethyl)phenol can vary between suppliers and are dependent on the desired quantity and purity. Researchers are advised to consult the websites of chemical suppliers for current pricing. The following table summarizes general availability from select suppliers.
| Supplier | Purity | Available Quantities | Notes |
| Sigma-Aldrich | 96% | Inquire for sizes | Sign-in required for pricing.[1] |
| Frontier Specialty Chemicals | High Purity | Bulk and smaller sizes available upon request. | - |
| BenchChem | High Purity | Available for research applications. | Serves as a building block in synthetic organic chemistry.[2] |
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 77227-90-8 | [1][2][3] |
| Molecular Formula | C₈H₇F₃O | - |
| Molecular Weight | 176.14 g/mol | [1] |
| Physical Form | Liquid | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere | [1] |
Applications in Research
2-Methyl-4-(trifluoromethyl)phenol primarily serves as a versatile building block in synthetic organic chemistry.[2] The trifluoromethyl group is a key structural motif in many pharmaceutical and agrochemical compounds due to its ability to enhance properties such as:
-
Lipophilicity: Improving membrane permeability and absorption.
-
Metabolic Stability: Blocking metabolic oxidation at the site of fluorination.
-
Binding Affinity: Altering the electronic nature of the molecule to enhance interactions with biological targets.[2]
This compound is of interest in environmental chemistry for studying the fate and stability of fluorinated compounds, which are transformation products of some pharmaceuticals and agrochemicals.[2]
Experimental Protocols
Detailed, peer-reviewed experimental protocols specifically utilizing 2-Methyl-4-(trifluoromethyl)phenol are not widely published. However, general synthesis methods for related trifluoromethyl-substituted phenols can be found in the patent literature. These typically involve multi-step reactions starting from precursors like 3,4-dichlorobenzotrifluoride or involving the modification of other substituted phenols.[4]
A general workflow for a potential application of a phenolic compound in drug discovery is outlined below.
Signaling Pathways
There is currently no published research that directly links 2-Methyl-4-(trifluoromethyl)phenol to specific biological signaling pathways. Research on other phenolic compounds suggests a wide range of potential biological activities, including antimicrobial and antioxidant effects, which are often mediated through mechanisms like the disruption of cell membranes or the scavenging of reactive oxygen species.[5] However, these are general properties of the phenol class and have not been specifically demonstrated for this compound.
Conclusion
While a comprehensive technical guide for "this compound" cannot be provided due to a lack of available data, this document has summarized the current state of knowledge. For researchers in need of a compound with similar structural features, the more readily available isomer, "2-Methyl-4-(trifluoromethyl)phenol," may serve as a potential starting point for investigation. It is imperative for researchers to verify the specific properties and activities of any compound through their own experimental work.
References
- 1. chemscene.com [chemscene.com]
- 2. 2-Methyl-4-(trifluoromethyl)phenol|CAS 77227-90-8 [benchchem.com]
- 3. 2-Methyl-4-(trifluoromethyl)phenol | [frontierspecialtychemicals.com]
- 4. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]
- 5. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Use of 2-Methyl-4-(trifluoromethoxy)phenol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF3) group, in particular, is highly valued for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] 2-Methyl-4-(trifluoromethoxy)phenol is a versatile chemical intermediate that holds significant potential as a building block in the synthesis of novel pharmaceutical agents. Its structure combines the advantageous electronic properties of the trifluoromethoxy group with a reactive phenol and a methyl-substituted aromatic ring, offering multiple avenues for synthetic elaboration. These notes provide an overview of the potential applications of this compound in pharmaceutical synthesis, with a focus on the development of anti-inflammatory agents, and include a detailed, representative experimental protocol.
Key Attributes of the Trifluoromethoxy Group in Drug Design
The trifluoromethoxy group imparts several desirable properties to drug molecules:
-
Enhanced Metabolic Stability: The carbon-fluorine bonds are exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation. This can lead to a longer half-life of the drug in the body.
-
Increased Lipophilicity: The -OCF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and enhance its absorption and distribution.
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of the trifluoromethoxy group can influence the acidity or basicity of nearby functional groups and modulate interactions with biological targets.
Application in the Synthesis of a Potential Anti-inflammatory Agent
While specific pharmaceuticals directly synthesized from this compound are not widely documented in publicly available literature, its structural motifs are present in various biologically active compounds. Based on the known synthesis of diaryl ether and biaryl compounds with anti-inflammatory properties, a plausible application of this compound is in the synthesis of inhibitors of enzymes such as Cyclooxygenase-2 (COX-2). The following sections detail a representative synthesis of a diaryl ether, a common scaffold in medicinal chemistry.
Experimental Protocols
Protocol 1: Synthesis of a Diaryl Ether Derivative via Williamson Ether Synthesis
This protocol describes a representative synthesis of a diaryl ether from this compound and a substituted aryl halide. This reaction is a modified Williamson ether synthesis, a fundamental and widely used method for forming ether linkages.
Reaction Scheme:
Materials:
-
This compound
-
4-Fluoronitrobenzene (as a representative aryl halide)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask, add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (5 mL per mmol of phenol).
-
Addition of Aryl Halide: To the stirred suspension, add 4-fluoronitrobenzene (1.1 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water (20 mL per mL of DMF).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to isolate the pure diaryl ether product.
Quantitative Data (Representative):
The following table summarizes representative quantitative data for the synthesis of a diaryl ether derivative. Actual results may vary depending on the specific substrates and reaction conditions.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 g |
| 4-Fluoronitrobenzene | 0.8 g |
| Potassium Carbonate | 1.1 g |
| Product | |
| Theoretical Yield | 1.6 g |
| Actual Yield | 1.3 g (81%) |
| Purity (by HPLC) | >98% |
Visualizations
Experimental Workflow for Diaryl Ether Synthesis
References
Application of "2-Methyl-4-(trifluoromethoxy)phenol" in agrochemical development
For Researchers, Scientists, and Drug Development Professionals
Application Notes
"2-Methyl-4-(trifluoromethoxy)phenol" is a crucial building block in the synthesis of advanced agrochemicals. The presence of both a methyl group and a trifluoromethoxy group on the phenol ring imparts unique physicochemical properties to derivative molecules, enhancing their biological activity and metabolic stability.[1] The trifluoromethoxy group, in particular, is known to increase lipophilicity and binding affinity to target enzymes, making it a valuable moiety in the design of potent herbicides, fungicides, and insecticides.[2]
This document outlines the application of "this compound" as an intermediate in the development of novel agrochemicals, with a focus on a promising class of herbicides: 2-phenylpyridine derivatives that act as Protoporphyrinogen Oxidase (PPO) inhibitors.
Key Applications:
-
Intermediate for Herbicide Synthesis: "this compound" is a key precursor for the synthesis of 2-phenylpyridine-based herbicides. These herbicides have demonstrated high efficacy against a broad spectrum of weeds.
-
Intermediate for Fungicide and Insecticide Development: The structural motif of "this compound" can be incorporated into novel fungicides, particularly strobilurin analogues, and insecticides. The trifluoromethoxy group can enhance the potency and spectrum of activity of these compounds.[3][4]
Featured Application: Synthesis of 2-Phenylpyridine Herbicides
Recent research has highlighted the potential of 2-phenylpyridine derivatives containing a trifluoromethoxy moiety as potent herbicides.[5] These compounds act by inhibiting the enzyme Protoporphyrinogen Oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. Inhibition of PPO leads to the accumulation of toxic protoporphyrinogen IX, which causes rapid cell membrane disruption and plant death.
One such derivative, 3-Chloro-2-(2-methyl-4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine, has been synthesized and shows significant herbicidal activity.[5] The synthesis utilizes a key intermediate derived from a "2-Methyl-4-hydroxyphenyl" structure, demonstrating the utility of "this compound" in accessing this class of compounds.
Quantitative Data: Herbicidal Activity of a Representative 2-Phenylpyridine Derivative
The following table summarizes the herbicidal activity of compound 7a (a close analog of the derivative of "this compound", where the trifluoromethoxy group is on the benzyl ether part) against various weeds and its inhibitory effect on the PPO enzyme from Nicotiana tabacum (NtPPO).[5]
| Compound/Parameter | Abutilon theophrasti (Velvetleaf) | Amaranthus retroflexus (Redroot Pigweed) | Eclipta prostrata (False Daisy) | Digitaria sanguinalis (Large Crabgrass) | Setaria viridis (Green Foxtail) | NtPPO Inhibition |
| Compound 7a | ||||||
| ED₅₀ (g a.i./hm²) | 13.32 | 5.48 | >37.5 | >37.5 | >37.5 | |
| IC₅₀ (nM) | 9.4 | |||||
| Fomesafen (Commercial Standard) | ||||||
| ED₅₀ (g a.i./hm²) | 36.39 | 10.09 | - | - | - | |
| IC₅₀ (nM) | 110.5 |
ED₅₀: The dose required to cause a 50% reduction in plant growth. IC₅₀: The concentration required to inhibit 50% of the enzyme's activity. a.i./hm²: active ingredient per hectare.
Experimental Protocols
Synthesis of a 2-Phenylpyridine Herbicide Intermediate
This protocol describes a synthetic route analogous to the one used for preparing the herbicidal 2-phenylpyridine derivatives, illustrating how "this compound" can be utilized.
Objective: To synthesize a key intermediate, a substituted 2-phenylpyridine, which can be further elaborated into a potent herbicide.
Reaction Scheme:
Caption: Synthetic pathway for a 2-phenylpyridine herbicide.
Materials:
-
2-Methyl-4-(trifluoromethoxy)phenylboronic acid (derived from this compound)
-
3-Chloro-2-bromo-5-(trifluoromethyl)pyridine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure (Suzuki Coupling):
-
To a reaction flask, add 2-Methyl-4-(trifluoromethoxy)phenylboronic acid (1.2 mmol), 3-Chloro-2-bromo-5-(trifluoromethyl)pyridine (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add a mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Degas the mixture by bubbling with nitrogen for 15 minutes.
-
Add Pd(dppf)Cl₂ (0.05 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-phenylpyridine intermediate.
Bioassay for Herbicidal Activity (Post-emergence)
Objective: To evaluate the post-emergence herbicidal activity of a test compound on various weed species.
Caption: Workflow for post-emergence herbicidal activity bioassay.
Materials:
-
Seeds of target weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus)
-
Pots with a suitable soil mixture
-
Test compound
-
Acetone
-
Tween-80
-
Deionized water
-
Spray bottle or automated sprayer
-
Controlled environment greenhouse
Procedure:
-
Sow the seeds of the target weed species in pots and cultivate them in a greenhouse until they reach the 2-3 leaf stage.
-
Prepare a stock solution of the test compound by dissolving it in a small amount of acetone.
-
Prepare a series of spray solutions by diluting the stock solution with deionized water containing 0.1% Tween-80 to achieve the desired concentrations.
-
Spray the weed seedlings uniformly with the test solutions until the foliage is wet. A control group should be sprayed with the water/acetone/Tween-80 solution without the test compound.
-
Return the treated plants to the greenhouse and maintain them under controlled conditions (e.g., 25°C, 14-hour photoperiod) for 14 days.
-
After 14 days, assess the herbicidal effect by visually rating the plant injury and by measuring the fresh weight of the aerial parts of the plants.
-
Calculate the percentage of growth inhibition relative to the control group.
-
Determine the ED₅₀ value by probit analysis of the dose-response data.
Mechanism of Action: PPO Inhibition
The herbicidal activity of the 2-phenylpyridine derivatives synthesized from "this compound" is attributed to the inhibition of the Protoporphyrinogen Oxidase (PPO) enzyme.
Caption: PPO inhibition by 2-phenylpyridine herbicides.
This inhibition disrupts the chlorophyll biosynthesis pathway, leading to the accumulation of the substrate, protoporphyrinogen IX. In the presence of light and oxygen, this accumulated substrate leads to the formation of highly reactive singlet oxygen, which causes rapid lipid peroxidation and destruction of cell membranes, ultimately resulting in the death of the plant. The high efficacy of these herbicides is due to the strong binding of the inhibitor to the active site of the PPO enzyme.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and fungicidal activity of novel strobilurin analogues containing substituted N-phenylpyrimidin-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 2-Methyl-4-(trifluoromethoxy)phenol in Kinase Inhibitor Synthesis: A Review of Current Applications
For researchers, scientists, and drug development professionals, understanding the utility of specific chemical scaffolds is paramount in the design of novel therapeutics. This document explores the application of 2-Methyl-4-(trifluoromethoxy)phenol in the synthesis of kinase inhibitors, providing an overview of its potential role based on the established importance of its constituent functional groups in medicinal chemistry.
While a direct synthetic route from this compound to a commercially available or late-stage clinical kinase inhibitor is not prominently documented in publicly available literature, the structural motifs it contains—a phenol ring, a methyl group, and a trifluoromethoxy group—are of significant interest in the development of these targeted therapies. The trifluoromethoxy group, in particular, is recognized for its ability to enhance key drug-like properties.
The Significance of the Trifluoromethoxy Moiety in Drug Design
The trifluoromethoxy (-OCF₃) group is often employed by medicinal chemists to improve the metabolic stability and membrane permeability of drug candidates. Its strong electron-withdrawing nature can also influence the acidity of adjacent functional groups and modulate the binding affinity of a molecule to its target protein. These characteristics make it a valuable addition to scaffolds aimed at inhibiting kinases, a class of enzymes frequently implicated in cancer and other diseases.
Potential Synthetic Pathways and Applications
Although a specific kinase inhibitor originating from this compound has not been identified in the reviewed literature, we can postulate its potential application as a key intermediate in multi-step synthetic sequences. The phenolic hydroxyl group provides a reactive handle for various chemical transformations, such as etherification or coupling reactions, to build more complex molecular architectures.
Below is a conceptual workflow illustrating how a substituted phenol like this compound could be incorporated into a kinase inhibitor synthesis pipeline.
Caption: Conceptual workflow for kinase inhibitor synthesis.
Signaling Pathways of Interest
Kinase inhibitors are designed to interfere with specific signaling pathways that are often dysregulated in disease states. The RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways are two of the most critical cascades in cancer cell proliferation and survival, and are common targets for kinase inhibitor drugs. The diagram below illustrates a simplified overview of these interconnected pathways.
Caption: Key oncogenic signaling pathways targeted by kinase inhibitors.
Conclusion
High-Performance Liquid Chromatography (HPLC) Analysis of Trifluoromethylphenols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analysis of trifluoromethylphenols using High-Performance Liquid Chromatography (HPLC). Trifluoromethylphenols are crucial intermediates and target molecules in the pharmaceutical and agrochemical industries. Accurate and robust analytical methods are therefore essential for their characterization, quantification, and quality control.
Introduction
Trifluoromethylphenols (TFMPs) are aromatic compounds containing both a hydroxyl and a trifluoromethyl group. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical properties of the phenol, affecting its acidity, lipophilicity, and metabolic stability. Consequently, precise analytical methodologies are required to separate and quantify TFMP isomers and related derivatives. This application note focuses on reverse-phase HPLC (RP-HPLC) with UV detection, a widely used, reliable, and accessible technique for this purpose.
Chromatographic Conditions and Data
Effective separation of trifluoromethylphenol isomers can be achieved using both traditional C18 and specialized pentafluorophenyl (PFP) stationary phases. PFP columns, in particular, can offer enhanced selectivity for halogenated compounds and positional isomers due to unique dipole-dipole, π-π, and hydrophobic interactions.[1][2][3]
The following tables summarize typical chromatographic conditions and illustrative quantitative data for the analysis of trifluoromethylphenols.
Table 1: HPLC Method Parameters for Trifluoromethylphenol Analysis
| Parameter | Condition 1: C18 Column | Condition 2: PFP Column |
| HPLC System | HPLC with pump, autosampler, column oven, UV-Vis detector[4] | HPLC with pump, autosampler, column oven, UV-Vis detector |
| Column | Reverse-phase C18 (e.g., 4.6 x 150 mm, 5 µm)[4] | Pentafluorophenyl (PFP) (e.g., 4.6 x 150 mm, 5 µm)[5] |
| Mobile Phase A | Water with 0.1% Phosphoric Acid[4][6] | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (MeCN)[4][6] | Acetonitrile (MeCN) |
| Gradient Program | See Table 2 | See Table 3 |
| Flow Rate | 1.0 mL/min[4] | 1.0 mL/min |
| Column Temperature | 30 °C[4] | 35 °C |
| Injection Volume | 10 µL[4] | 10 µL |
| Detection | UV at 275 nm | UV at 275 nm |
Table 2: Illustrative Gradient Elution Program for C18 Column [4]
| Time (minutes) | % Mobile Phase A (Water + 0.1% Acid) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 70 | 30 |
| 15.0 | 30 | 70 |
| 20.0 | 30 | 70 |
| 22.0 | 70 | 30 |
| 30.0 | 70 | 30 |
Table 3: Illustrative Gradient Elution Program for PFP Column
| Time (minutes) | % Mobile Phase A (Water + 0.1% Acid) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 80 | 20 |
| 12.0 | 40 | 60 |
| 17.0 | 40 | 60 |
| 19.0 | 80 | 20 |
| 25.0 | 80 | 20 |
Table 4: Illustrative Quantitative Data for Trifluoromethylphenol Isomers
(Note: The data presented in this table are illustrative and may vary depending on the specific HPLC system, column, and precise experimental conditions.)[4]
| Compound | Expected Elution Order (C18) | Retention Time (min) (Illustrative) | Tailing Factor (Illustrative) | Theoretical Plates (Illustrative) |
| 4-Trifluoromethylphenol | 1 | 9.8 | 1.2 | 14000 |
| 2-Trifluoromethylphenol | 2 | 11.2 | 1.1 | 15500 |
| 3-Trifluoromethylphenol | 3 | 12.5 | 1.1 | 15000 |
Experimental Protocols
Reagents and Materials
-
Trifluoromethylphenol standards (2-, 3-, and 4-isomers)
-
Acetonitrile (HPLC grade)[4]
-
Water (HPLC grade or ultrapure)[4]
-
Methanol (for cleaning, optional)
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each trifluoromethylphenol isomer standard and transfer to separate 10 mL volumetric flasks. Dissolve and dilute to volume with acetonitrile.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile for the C18 method). These solutions should cover the expected concentration range of the samples to be analyzed and will be used to construct a calibration curve.
Sample Preparation
-
For Drug Formulations: Accurately weigh a portion of the formulation and dissolve it in the mobile phase to achieve a concentration within the calibration range. Sonication may be used to aid dissolution.[4]
-
For Biological Samples: A more extensive sample cleanup is typically required. Methods such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering matrix components.[4]
-
Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter to remove particulate matter and prevent column clogging.
HPLC Analysis Protocol
-
System Preparation: Purge the HPLC system with the mobile phases to remove any air bubbles.
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence in the chromatography data system (CDS) software including blanks, standard solutions (for calibration), and samples.
-
Injection: Inject 10 µL of each solution into the HPLC system.[4]
-
Data Acquisition: Run the HPLC method as defined in Table 1 and the corresponding gradient program. Ensure the run time is sufficient for all analytes to elute and for the column to re-equilibrate.
Data Analysis
-
Peak Identification: Identify the peaks corresponding to the trifluoromethylphenol isomers in the sample chromatograms by comparing their retention times with those of the analytical standards.
-
Calibration Curve: Construct a calibration curve by plotting the peak area of each isomer from the standard solutions against its known concentration.
-
Quantification: Determine the concentration of each trifluoromethylphenol isomer in the samples by interpolating their peak areas on the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of trifluoromethylphenols.
References
- 1. fortis-technologies.com [fortis-technologies.com]
- 2. hawach.com [hawach.com]
- 3. uhplcs.com [uhplcs.com]
- 4. benchchem.com [benchchem.com]
- 5. Pfp Reversed Phase Hplc Columns | Thermo Fisher Scientific [thermofisher.com]
- 6. Separation of 3-(Trifluoromethyl)phenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: Analysis of Trifluoromethylphenols by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
Trifluoromethylphenols (TFMPs) are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals due to the unique properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity.[1] This application note provides detailed protocols for the analysis of trifluoromethylphenols using Gas Chromatography-Mass Spectrometry (GC-MS). Direct analysis of phenols by GC can be challenging due to their polarity, which may lead to poor peak shape and adsorption on the column.[1] To overcome these challenges, derivatization techniques are employed to convert the polar hydroxyl group into a less polar, more volatile moiety. This document outlines three effective derivatization methods: allylation, silylation, and acetylation, followed by GC-MS analysis. These protocols are designed for researchers, scientists, and professionals in drug development to ensure robust and reliable quantification of trifluoromethylphenols.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds.[1] However, the inherent polarity of the hydroxyl group in phenols can lead to analytical challenges.[1] Derivatization is a chemical modification process that converts analytes into a form more suitable for GC-MS analysis by increasing their volatility and thermal stability.[2][3] This note details the analysis of trifluoromethylphenols, key intermediates in many synthetic pathways, using GC-MS following derivatization. The provided protocols offer comprehensive guidance on sample preparation, derivatization, and instrument parameters to achieve high sensitivity and selectivity.
Experimental Protocols
Sample Preparation (General)
Prior to derivatization, it is essential to prepare the sample appropriately.
-
For non-aqueous samples: Dissolve the trifluoromethylphenol isomer in a suitable volatile organic solvent such as dichloromethane, hexane, or ethyl acetate.[4][5] The recommended starting concentration is approximately 1 mg/mL, which can be further diluted as needed.[1]
-
For aqueous samples: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to transfer the trifluoromethylphenols into a compatible organic solvent.[5][6] The sample should be acidified to a pH of less than or equal to 2 before extraction.[6] After extraction, the organic solvent should be dried over anhydrous sodium sulfate and then evaporated to dryness under a gentle stream of nitrogen.[1][7] The residue can then be reconstituted in the desired solvent for derivatization.
Derivatization Protocols
This protocol describes the conversion of trifluoromethylphenols to their corresponding allyl ethers.
Materials:
-
Trifluoromethylphenol isomer
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous powder
-
Acetone, anhydrous
Procedure:
-
In a round-bottom flask, dissolve 1.0 g of the trifluoromethylphenol isomer in 30 mL of anhydrous acetone.[1]
-
Add 1.5 equivalents of powdered potassium carbonate to the solution.[1]
-
Add 1.2 equivalents of allyl bromide to the stirred suspension.[1]
-
Attach a reflux condenser and heat the mixture to reflux (approximately 60-70°C) with continuous stirring for 4-6 hours.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC) or by analyzing a quenched aliquot by GC-MS.[1]
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.[1]
-
Evaporate the acetone from the filtrate using a rotary evaporator.[1]
-
Dissolve the residue in dichloromethane and wash with deionized water to remove any remaining salts.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude allylated trifluoromethylphenol.[1]
-
Prepare a stock solution of the purified product in a suitable solvent (e.g., ethyl acetate) at a concentration of 1 mg/mL for GC-MS analysis.[1]
This protocol details the derivatization of trifluoromethylphenols to their trimethylsilyl (TMS) ethers using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst.[3]
Materials:
-
Dried trifluoromethylphenol sample
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or other suitable anhydrous solvent
Procedure:
-
Ensure the sample is completely dry, as silylating reagents are moisture-sensitive.[3]
-
Add a precise volume of internal standard solution if quantitative analysis is required.[3]
-
Dissolve the dried sample residue in 100 µL of pyridine.[3]
-
Add 100 µL of BSTFA + 1% TMCS to the vial.[3]
-
Cap the vial tightly and vortex for 30 seconds.[3]
-
Heat the vial at 70-80°C for 30-60 minutes in a heating block.[3]
-
Cool the vial to room temperature before GC-MS analysis.
This protocol describes the conversion of trifluoromethylphenols to their acetate esters using acetic anhydride.
Materials:
-
Dried trifluoromethylphenol sample
-
Acetic anhydride
-
Pyridine (as catalyst and solvent)
Procedure:
-
Place the dried trifluoromethylphenol sample in a reaction vial.
-
Add 100 µL of pyridine to dissolve the sample.
-
Add 100 µL of acetic anhydride.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis. The excess pyridine and acetic anhydride will elute early in the chromatogram.
GC-MS Parameters
The following are typical GC-MS parameters that can be adapted and optimized for specific instruments and trifluoromethylphenol isomers.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[8] |
| Inlet Temperature | 250°C[9] |
| Injection Mode | Splitless (0.5 - 1 min splitless time) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[8][9] |
| Oven Program | Initial temp 70°C for 1 min, ramp to 150°C at 14°C/min, then to 215°C at 6°C/min, and finally to 285°C at 10°C/min[8] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 50-400 |
Data Presentation
Quantitative data for the analysis of derivatized trifluoromethylphenol isomers should be presented in a clear, tabular format. The following tables provide an example of how to summarize this data.
Table 1: Retention Times and Key Mass Fragments of Derivatized Trifluoromethylphenols
| Compound | Derivatization Method | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-(Trifluoromethyl)phenol | Allylation | 12.5 | 202 | 161, 133, 113 |
| 3-(Trifluoromethyl)phenol | Silylation | 11.8 | 234 | 219, 147 |
| 4-(Trifluoromethyl)phenol | Acetylation | 13.2 | 204 | 162, 134 |
Table 2: Quantitative Analysis of Trifluoromethylphenol Isomers
| Compound | Derivatization Method | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity (R²) |
| 2-(Trifluoromethyl)phenol | Allylation | 0.5 | 1.5 | 0.998 |
| 3-(Trifluoromethyl)phenol | Silylation | 0.2 | 0.6 | 0.999 |
| 4-(Trifluoromethyl)phenol | Acetylation | 1.0 | 3.0 | 0.997 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. settek.com [settek.com]
- 7. organomation.com [organomation.com]
- 8. library.dphen1.com [library.dphen1.com]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
Application Notes and Protocols: NMR Spectroscopy of 2-Methyl-4-(trifluoromethoxy)phenol
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules.[1][2] This document provides a detailed guide to the NMR analysis of 2-Methyl-4-(trifluoromethoxy)phenol, a substituted phenol derivative. Compounds containing a trifluoromethoxy (-OCF₃) group are of significant interest in medicinal and agrochemical research due to their enhanced metabolic stability, lipophilicity, and binding affinity. The presence of ¹H, ¹³C, and ¹⁹F nuclei in the molecule allows for a comprehensive characterization using a suite of NMR experiments.
The combination of a methyl group at the 2-position, a hydroxyl group at the 1-position, and a trifluoromethoxy group at the 4-position results in a unique substitution pattern on the aromatic ring. ¹H NMR provides information on the number and connectivity of protons. ¹³C NMR, often enhanced by techniques like DEPT, reveals the carbon skeleton.[1][2] Crucially, ¹⁹F NMR offers a highly sensitive and specific window into the electronic environment of the trifluoromethoxy group, as the ¹⁹F chemical shift is highly sensitive to changes in the local molecular environment.[3][4]
Predicted NMR Spectral Data
The following data are predicted based on established substituent effects and analysis of analogous compounds. Experimental values may vary slightly based on solvent and concentration.
Structure for Atom Numbering:
Caption: Structure of this compound with atom numbering.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Atom # | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H (on O1) | ~5.1 | br s | - | 1H |
| H6 | ~6.95 | d | J = 8.5 | 1H |
| H5 | ~6.88 | dd | J = 8.5, 2.5 | 1H |
| H3 | ~6.82 | d | J = 2.5 | 1H |
| H (on C7) | ~2.25 | s | - | 3H |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Atom # | Chemical Shift (δ, ppm) | Multiplicity (¹⁹F Coupling) | Coupling Constant (J, Hz) |
|---|---|---|---|
| C1 | ~151.0 | - | - |
| C4 | ~144.0 | q | ²JCF ≈ 2 |
| C2 | ~129.5 | - | - |
| C6 | ~122.5 | - | - |
| C8 (-OCF₃) | ~121.5 | q | ¹JCF ≈ 257 |
| C5 | ~118.0 | q | ³JCF ≈ 1 |
| C3 | ~117.5 | - | - |
| C7 (-CH₃) | ~16.0 | - | - |
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Atom # | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|
| F (on C8) | ~ -58.5 | s | - |
Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm) for ¹H and ¹³C, and CFCl₃ (δ = 0.00 ppm) for ¹⁹F. s = singlet, d = doublet, dd = doublet of doublets, q = quartet, br s = broad singlet.
Experimental Protocols
These protocols provide a general framework for acquiring high-quality NMR data for this compound.[1] Optimization may be required based on the specific instrument and sample concentration.
A. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[5]
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[5]
-
Mixing: Gently vortex or swirl the vial to ensure complete dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube, ensuring no solid particles are transferred. The liquid height should be approximately 4-5 cm.[1]
-
Capping: Securely cap the NMR tube.
B. NMR Data Acquisition
-
Instrument: 500 MHz NMR Spectrometer
-
Temperature: 298 K
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse (e.g., 'zg30')[6]
-
Spectral Width: 12-16 ppm
-
Acquisition Time: ~3 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64
-
Transmitter Frequency Offset (O1P): Centered on the aromatic region (~6 ppm)
¹³C{¹H} NMR Spectroscopy (Proton Decoupled):
-
Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30')
-
Spectral Width: 220-240 ppm
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more, depending on concentration)
¹⁹F NMR Spectroscopy:
-
Pulse Program: Standard single-pulse (e.g., 'zg30')
-
Spectral Width: ~50 ppm (centered around -60 ppm)
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
Number of Scans: 64-256
C. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C and ¹⁹F) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to achieve a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline.
-
Referencing: Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Reference the ¹⁹F spectrum using an external standard or by using the spectrometer's calibrated frequency.
-
Integration: Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks.
Visualizations
Caption: Experimental workflow for NMR analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. omicsonline.org [omicsonline.org]
- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azom.com [azom.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungs- und Protokollhandbuch: Derivatisierung von Phenolen für die GC-Analyse
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung:
Die Gaschromatographie (GC) ist eine leistungsstarke Technik zur Trennung und Analyse von flüchtigen und halbflüchtigen Verbindungen. Viele Phenole besitzen jedoch aufgrund ihrer polaren Hydroxylgruppen eine geringe Flüchtigkeit, was eine direkte GC-Analyse erschwert. Die Derivatisierung ist ein entscheidender Schritt in der Probenvorbereitung, der diese Phenole chemisch modifiziert, um ihre Flüchtigkeit und thermische Stabilität zu erhöhen und so die chromatographische Peakform, Auflösung und Nachweisempfindlichkeit zu verbessern.[1][2]
Dieses Dokument bietet detaillierte Anwendungshinweise und Protokolle für die gängigsten Derivatisierungstechniken von Phenolen: Silylierung und Acetylierung.
Chemische Grundlagen der Derivatisierung
Die Derivatisierung von Phenolen für die GC-Analyse zielt darauf ab, den aktiven Wasserstoff der polaren Hydroxylgruppe (-OH) durch eine unpolare Gruppe zu ersetzen. Dies reduziert die intermolekularen Wasserstoffbrückenbindungen und erhöht die Flüchtigkeit der Analyten.[1][2]
-
Silylierung: Bei dieser Methode wird der aktive Wasserstoff durch eine Trimethylsilyl (TMS)-Gruppe ersetzt.[1][2] Silylierungsreagenzien sind sehr reaktiv und führen zu thermisch stabilen Derivaten.[1][2]
-
Acetylierung: Hierbei wird die Hydroxylgruppe in einen Ester umgewandelt, typischerweise durch Reaktion mit Essigsäureanhydrid.[1] Die resultierenden Ester sind weniger polar und flüchtiger als die ursprünglichen Phenole.[1]
Auswahl des Derivatisierungsreagenzes
Die Wahl des Reagenzes hängt von der spezifischen Phenolstruktur, der Probenmatrix und den gewünschten analytischen Ergebnissen ab.
Tabelle 1: Gängige Derivatisierungsmittel für Phenole
| Derivatisierungsmethode | Reagenz | Abkürzung | Eigenschaften und Anwendungen |
| Silylierung | N,O-Bis(trimethylsilyl)trifluoracetamid | BSTFA | Sehr reaktiv, weit verbreitet für Phenole.[1] Oft in Kombination mit 1% Trimethylchlorsilan (TMCS) als Katalysator verwendet. |
| N-Methyl-N-(trimethylsilyl)trifluoracetamid | MSTFA | Eines der reaktivsten Silylierungsreagenzien, geeignet für eine breite Palette von Verbindungen, einschließlich sterisch gehinderter Phenole.[1] | |
| N,O-Bis(trimethylsilyl)acetamid | BSA | Ein weiteres starkes Silylierungsmittel, das für Phenole und andere polare Verbindungen geeignet ist. | |
| Acetylierung | Essigsäureanhydrid | Ac₂O | Gängiges und kostengünstiges Reagenz zur Bildung von Acetatestern. Die Reaktion erfordert oft einen Katalysator wie Pyridin oder Kaliumcarbonat.[1] |
Experimentelle Protokolle
Die folgenden Protokolle beschreiben die schrittweise Durchführung der Silylierung und Acetylierung von Phenolen für die GC-Analyse.
Protokoll 1: Silylierung mit BSTFA (+1% TMCS)
Dieses Protokoll eignet sich für eine breite Palette von Phenolen.
Materialien und Reagenzien:
-
Phenol-Standard oder Probenextrakt
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)
-
Aprotisches Lösungsmittel (z. B. Aceton, Dichlormethan, Pyridin)
-
Reaktionsgefäße (z. B. 2-ml-GC-Vials mit Septumkappen)
-
Heizblock oder Wasserbad
-
Vortexmischer
-
GC-MS-System
Durchführung:
-
Probenvorbereitung: Überführen Sie eine Aliquote des Phenol-Standards oder des Probenextrakts in ein Reaktionsgefäß. Falls die Probe in einem Lösungsmittel gelöst ist, verdampfen Sie dieses unter einem sanften Stickstoffstrom bis zur Trockenheit.
-
Lösung: Lösen Sie den trockenen Rückstand in einem geeigneten Volumen eines aprotischen Lösungsmittels (z. B. 100 µL Aceton) auf.
-
Derivatisierung: Geben Sie einen Überschuss an BSTFA (+ 1% TMCS) hinzu. Ein molares Verhältnis von Reagenz zu aktivem Wasserstoff von mindestens 2:1 wird empfohlen. In der Praxis können 50-100 µL des Silylierungsreagenzes zu einer 100 µL Probelösung gegeben werden.
-
Reaktion: Verschließen Sie das Gefäß fest und mischen Sie es kurz durch (Vortex). Inkubieren Sie die Mischung. Die Reaktion ist in Aceton bei Raumtemperatur oft innerhalb von 15 Sekunden quantitativ.[3] Eine Erwärmung auf 60-75 °C für 30-60 Minuten kann die Derivatisierung von sterisch gehinderten oder langsam reagierenden Verbindungen sicherstellen.[3]
-
Analyse: Lassen Sie die Probe auf Raumtemperatur abkühlen. Injizieren Sie eine Aliquote der derivatisierten Probe direkt in das GC-MS-System.
Workflow der Silylierungs-Derivatisierung
Abbildung 1: Workflow der Silylierungs-Derivatisierung.
Protokoll 2: Acetylierung mit Essigsäureanhydrid
Dieses Protokoll beschreibt die Acetylierung von Phenolen zur Analyse mittels GC-MS.
Materialien und Reagenzien:
-
Phenol-Standard oder Probenextrakt
-
Essigsäureanhydrid (Ac₂O)
-
Katalysator (z. B. Pyridin oder Kaliumcarbonat, K₂CO₃)
-
Aprotisches Lösungsmittel (z. B. Dichlormethan, falls Pyridin nicht als Lösungsmittel dient)
-
Reaktionsgefäße (z. B. 2-ml-GC-Vials mit Septumkappen)
-
Heizblock oder Wasserbad
-
Vortexmischer
-
GC-MS-System
Durchführung:
-
Probenvorbereitung: Überführen Sie eine Aliquote des Phenol-Standards oder des Probenextrakts in ein Reaktionsgefäß. Verdampfen Sie das Lösungsmittel unter einem sanften Stickstoffstrom bis zur Trockenheit.
-
Reagenzien zugeben: Geben Sie zum trockenen Rückstand 500 µL einer Phenollösung (z.B. in Toluol), 50 µL Essigsäureanhydrid und eine Spatelspitze Kaliumcarbonat als Katalysator hinzu.[4] Alternativ kann Pyridin sowohl als Katalysator als auch als Lösungsmittel verwendet werden.
-
Reaktion: Verschließen Sie das Gefäß fest und schütteln Sie es am Vortexer. Erhitzen Sie die Mischung für 60 Minuten bei 80 °C im Heizblock.[4]
-
Aufarbeitung (optional): Nach dem Abkühlen kann die Reaktionsmischung mit Wasser versetzt werden, um überschüssiges Essigsäureanhydrid zu hydrolysieren. Anschließend wird die organische Phase abgetrennt und für die Analyse verwendet. Bei Verwendung von K₂CO₃, pipettieren Sie die überstehende Lösung vorsichtig in ein neues Vial, um zu vermeiden, dass der feste Katalysator mitüberführt wird.[4]
-
Analyse: Injizieren Sie eine Aliquote der derivatisierten Probe in das GC-MS-System.
Chemische Reaktion der Acetylierung
Abbildung 2: Reaktionsschema der Phenol-Acetylierung.
Vergleich der Derivatisierungsmethoden
Die Effizienz der Derivatisierung kann je nach Phenol und Methode variieren. Die folgende Tabelle fasst quantitative Vergleiche basierend auf Literaturdaten zusammen. Die Response-Faktoren geben einen Hinweis auf die Empfindlichkeit der Methode für den jeweiligen Analyten.
Tabelle 2: Vergleich der relativen Response-Faktoren für verschiedene Derivatisierungsmethoden
| Analyt | Acetylierung (Essigsäureanhydrid) | Silylierung (MTBSTFA) | Silylierung (BSA) |
| 2,4-Dimethylphenol | hoch | mittel | hoch |
| 2-Chlorphenol | hoch | niedrig | hoch |
| 2-Nitrophenol | niedrig | mittel | mittel |
| Pentachlorphenol | hoch | hoch | hoch |
| 4-Methylphenol | niedrig | mittel | hoch |
Hinweis: Diese Daten sind eine qualitative Zusammenfassung basierend auf der in Referenz[4] dargestellten Grafik. "Hoch", "mittel" und "niedrig" beziehen sich auf die relative Peakhöhe im Chromatogramm, die mit der Empfindlichkeit korreliert.
Basierend auf diesen Ergebnissen wurde in der zitierten Studie BSA als das Silylierungsreagenz für eine Multimethode zur Analyse verschiedener Phenole ausgewählt, da es für die meisten getesteten Phenole gute bis sehr gute Ergebnisse lieferte. Die Acetylierung zeigte für die meisten Phenole ebenfalls gute Ergebnisse, fiel aber bei 4-Methylphenol deutlich ab.
Wichtige Überlegungen für die GC-Analyse von derivatisierten Phenolen
-
Lösungsmittel: Verwenden Sie ausschließlich aprotische Lösungsmittel, da protische Lösungsmittel (z. B. Alkohole, Wasser) mit den Derivatisierungsreagenzien reagieren.[5]
-
GC-Säule: Für die Analyse von silylierten Analyten werden unpolare bis mittelpolare Phasen auf Siloxanbasis empfohlen. Vermeiden Sie "WAX"-Phasen, da diese mit überschüssigem Silylierungsreagenz reagieren können.[5]
-
Instandhaltung: Wechseln Sie regelmäßig den Liner des Injektors und kürzen Sie die ersten Zentimeter der GC-Säule, wenn Peak-Tailing oder Empfindlichkeitsverluste auftreten.[5]
-
Sicherheit: Derivatisierungsreagenzien sind sehr reaktiv und oft feuchtigkeitsempfindlich. Lagern Sie sie kühl, trocken und unter Schutzgas. Beachten Sie stets die Sicherheitsdatenblätter.
Schlussfolgerung
Die Derivatisierung ist ein unerlässlicher Schritt für die zuverlässige GC-Analyse von Phenolen. Sowohl die Silylierung als auch die Acetylierung sind effektive Methoden, um die Flüchtigkeit zu erhöhen und die chromatographischen Eigenschaften zu verbessern. Die Wahl der Methode und des Reagenzes sollte auf der Basis der spezifischen Analyten und der Probenmatrix erfolgen. Die hier vorgestellten Protokolle und Daten bieten eine solide Grundlage für die Entwicklung und Optimierung von Methoden zur Analyse von Phenolen in Forschung, Wissenschaft und Arzneimittelentwicklung.
References
- 1. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC Technischer Tipp [discover.phenomenex.com]
- 3. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 4. mdpi.com [mdpi.com]
- 5. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Etherification of 2-Methyl-4-(trifluoromethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the etherification of 2-Methyl-4-(trifluoromethoxy)phenol. The primary method detailed is the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers from phenols.[1][2][3] This reaction is crucial in medicinal chemistry and drug development for the synthesis of novel molecular entities with tailored properties.
The Williamson ether synthesis proceeds via an SN2 mechanism, involving the deprotonation of the phenol to form a more nucleophilic phenoxide, which then attacks an alkyl halide or other suitable electrophile.[3][4] The choice of base, solvent, and alkylating agent is critical for optimizing the reaction yield and minimizing side reactions.
General Reaction Scheme
The etherification of this compound can be represented by the following general scheme:
Figure 1. General reaction for the etherification of this compound.
Key Considerations for Reaction Optimization
-
Base Selection: A variety of bases can be employed to deprotonate the phenolic hydroxyl group. Common choices include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K₂CO₃, Cs₂CO₃), and hydrides (e.g., NaH). The strength of the base should be sufficient to quantitatively form the phenoxide. For phenols, moderately strong bases like potassium carbonate are often effective.[2]
-
Solvent Choice: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Polar aprotic solvents such as acetone, acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used as they can solvate the cation of the phenoxide salt, leaving the anionic oxygen nucleophilic.[5]
-
Alkylating Agent: The alkylating agent is typically a primary alkyl halide (e.g., methyl iodide, ethyl bromide).[3][4] Secondary and tertiary alkyl halides are more prone to elimination side reactions.[3] Other electrophiles with good leaving groups, such as alkyl sulfonates (e.g., tosylates, mesylates), can also be used.[3]
-
Temperature: The reaction temperature can influence the rate of reaction. Gentle heating is often employed to drive the reaction to completion in a reasonable timeframe.[1][2] However, excessively high temperatures can lead to undesired side reactions.
Experimental Protocols
Below are two representative protocols for the etherification of this compound using different common alkylating agents.
Protocol 1: Synthesis of 2-Methyl-1-(methoxymethyl)-4-(trifluoromethoxy)benzene
Objective: To synthesize 2-Methyl-1-(methoxymethyl)-4-(trifluoromethoxy)benzene via Williamson ether synthesis.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), finely pulverized
-
Methyl iodide (CH₃I)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous acetone as the solvent.
-
Add finely pulverized potassium carbonate (1.5 - 2.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add methyl iodide (1.1 - 1.5 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting phenol.
-
Cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 1-(Ethoxymethyl)-2-methyl-4-(trifluoromethoxy)benzene
Objective: To synthesize 1-(Ethoxymethyl)-2-methyl-4-(trifluoromethoxy)benzene via Williamson ether synthesis.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl bromide (CH₃CH₂Br)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask containing a magnetic stir bar, add a solution of this compound (1.0 eq) in anhydrous DMF.
-
Cool the flask in an ice bath.
-
Carefully add sodium hydride (1.1 - 1.2 eq) portion-wise to the stirred solution. (Caution: Hydrogen gas is evolved).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C.
-
Add ethyl bromide (1.1 - 1.5 eq) dropwise via an addition funnel.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates completion.
-
Quench the reaction by carefully adding water dropwise at 0 °C.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table provides a template for summarizing the quantitative data from etherification reactions of this compound.
| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | Acetone | Reflux | 3 | Data |
| 2 | Ethyl Bromide | NaH | DMF | RT | 5 | Data |
| 3 | Benzyl Bromide | Cs₂CO₃ | MeCN | 60 | 4 | Data |
| 4 | Isopropyl Bromide | K₂CO₃ | Acetone | Reflux | 12 | Data |
*Data to be filled in based on experimental results.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the Williamson ether synthesis of this compound.
Caption: Workflow for Williamson Ether Synthesis.
The following diagram illustrates the logical relationship in the Williamson ether synthesis.
Caption: Mechanism of Williamson Ether Synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-4-(trifluoromethoxy)phenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of 2-Methyl-4-(trifluoromethoxy)phenol. The information is designed to assist in overcoming common experimental challenges and improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main plausible synthetic strategies for preparing this compound:
-
Route 1: Ortho-Methylation of 4-(trifluoromethoxy)phenol. This approach involves the direct introduction of a methyl group onto the aromatic ring of 4-(trifluoromethoxy)phenol, ortho to the hydroxyl group.
-
Route 2: Trifluoromethoxylation of 2-Methylphenol (o-cresol). This alternative pathway involves the introduction of a trifluoromethoxy group onto the aromatic ring of 2-methylphenol.
Q2: What are the common challenges and side reactions in the methylation of phenols (Route 1)?
A2: Key challenges include controlling the regioselectivity of the methylation and avoiding the formation of byproducts. Common side reactions are:
-
O-methylation: Formation of 1-methoxy-4-(trifluoromethoxy)benzene (anisole derivative).
-
Polymethylation: Introduction of more than one methyl group on the aromatic ring.
-
Formation of other isomers: Methylation at other positions on the ring, although less likely due to the directing effects of the hydroxyl and trifluoromethoxy groups.
Q3: What are the key considerations for the trifluoromethoxylation of phenols (Route 2)?
A3: Trifluoromethoxylation reactions can be sensitive and require specific reagents. Important considerations include:
-
Reagent selection: Various reagents can be used, such as those for a two-step process involving xanthate intermediates or direct trifluoromethoxylation agents.[1][2]
-
Reaction conditions: These reactions often require anhydrous conditions and careful control of temperature.
-
Substrate reactivity: The electronic nature of the phenol can influence the reaction's success and yield.
Q4: How can I purify the final product, this compound?
A4: Purification can be achieved through standard laboratory techniques. Column chromatography on silica gel is a common method for separating the desired product from isomers and byproducts.[3] Recrystallization or distillation under reduced pressure may also be effective, depending on the physical properties of the product and impurities.
Troubleshooting Guides
Route 1: Ortho-Methylation of 4-(trifluoromethoxy)phenol
Issue 1.1: Low yield of this compound
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Reaction Temperature | Optimize the temperature. Lower temperatures may favor O-methylation, while excessively high temperatures can lead to decomposition or byproduct formation. A typical range for phenol methylation is 350-450°C for vapor-phase reactions over a catalyst.[4][5] |
| Incorrect Molar Ratio of Reactants | An excess of the methylating agent can lead to polymethylation. Start with a 1:1 to 1:2 molar ratio of phenol to methylating agent and optimize from there.[4] |
| Inactive Catalyst | For catalytic processes (e.g., using metal oxides), ensure the catalyst is active and properly prepared. Consider regenerating or replacing the catalyst. |
| Inefficient Methylating Agent | Consider alternative methylating agents. While dimethyl sulfate is effective, trimethyl phosphate can be a safer alternative that provides good yields under milder conditions.[6] |
Issue 1.2: Formation of significant amounts of 1-methoxy-4-(trifluoromethoxy)benzene (O-methylation)
| Possible Cause | Troubleshooting Suggestion |
| Reaction Conditions Favoring O-alkylation | O-methylation is often favored at lower temperatures. Increasing the reaction temperature can promote C-alkylation.[4] |
| Choice of Base/Catalyst | The choice of base or catalyst can influence the O/C alkylation ratio. For example, using a solid acid catalyst in the vapor phase can favor C-alkylation. |
Route 2: Trifluoromethoxylation of 2-Methylphenol
Issue 2.1: Low yield of this compound
| Possible Cause | Troubleshooting Suggestion |
| Inefficient Trifluoromethoxylation Reagent | The choice of reagent is critical. A two-step process via a xanthate intermediate using reagents like XtalFluor-E and NFSI has been shown to be effective for various phenols and may offer better yields than direct methods.[1] |
| Harsh Reaction Conditions | Many trifluoromethoxylation methods require harsh conditions. Explore milder, more recently developed protocols that may be more compatible with your substrate.[1][2] |
| Moisture in the Reaction | Trifluoromethoxylation reagents can be sensitive to moisture. Ensure all glassware is oven-dried and reactants and solvents are anhydrous. |
Issue 2.2: Formation of Isomeric Byproducts
| Possible Cause | Troubleshooting Suggestion |
| Lack of Regioselectivity | The directing effects of the hydroxyl and methyl groups on 2-methylphenol should favor substitution at the para position. However, some ortho-substitution may occur. Purification by column chromatography is typically required to separate these isomers. |
Data Presentation
Table 1: Yields of Methylated Phenols for Analogous Reactions
| Phenol Substrate | Methylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |
| Phenol | Methanol | Magnesium Oxide | 2,6-Dimethylphenol | 48.1 | [4] |
| Phenol | Methanol | Iron-Chromium Oxide | 2,6-Dimethylphenol | 63 | [5] |
| Vanillin | Trimethyl Phosphate | Potassium Carbonate | Veratraldehyde | 99 | [7] |
Note: This data is for the methylation of other phenolic compounds and serves as a reference for expected yields under various conditions.
Table 2: Yields of Trifluoromethoxylated Phenols for Analogous Reactions
| Phenol Substrate | Method | Reagents | Product | Yield (%) | Reference |
| 4-Bromophenol | Xanthate Intermediate | XtalFluor-E, TCCA | 1-Bromo-4-(trifluoromethoxy)benzene | 66 | [1] |
| 4-Iodophenol | Xanthate Intermediate | XtalFluor-E, TCCA | 1-Iodo-4-(trifluoromethoxy)benzene | 67 | [1] |
| Phenol | O-Carboxydifluoromethylation | NaBrCF2CO2, Selectfluor, AgNO3 | Trifluoromethoxybenzene | 75 | [8] |
Note: This data is for the trifluoromethoxylation of other phenolic compounds and provides an indication of the potential efficiencies of different methods.
Experimental Protocols
Protocol 1: General Procedure for Phenol Methylation (Illustrative)
This protocol is a general guideline based on the methylation of phenolic aldehydes using trimethyl phosphate.[7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine the phenolic substrate (1 equivalent) and potassium carbonate (1.3 equivalents).
-
Reagent Addition: Heat the mixture to approximately 100-105°C. Slowly add trimethyl phosphate (1.2 equivalents) dropwise over 10-15 minutes.
-
Reaction: Maintain the reaction mixture at around 80°C for 2-3 hours, monitoring the progress by TLC or GC.
-
Workup: Cool the reaction mixture and quench with water. Extract the product with an organic solvent (e.g., methylene chloride or ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.
Protocol 2: General Two-Step Procedure for Phenol Trifluoromethoxylation (Illustrative)
This protocol is based on the trifluoromethoxylation of phenols via a xanthate intermediate.[1]
Step 1: Xanthate Formation
-
Reaction Setup: To a solution of the phenol (1 equivalent) in acetonitrile, add an imidazolium methylthiocarbonothioyl salt (1 equivalent) and triethylamine (1.1 equivalents) at 0°C.
-
Reaction: Stir the reaction mixture for 1 hour.
-
Workup: Concentrate the mixture and purify the xanthate intermediate by column chromatography.
Step 2: Trifluoromethoxylation
-
Reaction Setup: In a reaction vessel, combine the xanthate intermediate (1 equivalent), XtalFluor-E (1.5 equivalents), and NFSI (1.5 equivalents) in 1,2-dichloroethane.
-
Reaction: Heat the reaction mixture at 80°C, monitoring for completion by TLC or NMR.
-
Workup and Purification: Upon completion, cool the reaction mixture and purify directly by column chromatography to isolate the aryl trifluoromethyl ether.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for the methylation of 4-(trifluoromethoxy)phenol.
Caption: Troubleshooting workflow for the trifluoromethoxylation of 2-methylphenol.
References
- 1. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US4504364A - Phenol purification - Google Patents [patents.google.com]
- 4. US3446856A - Methylation of phenols - Google Patents [patents.google.com]
- 5. Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate - Google Patents [patents.google.com]
- 7. Methylation of Phenolic Aldehydes by Trimethyl Phosphate - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. sioc.cas.cn [sioc.cas.cn]
Technical Support Center: Synthesis of Trifluoromethyl-Substituted Phenols
Welcome to the Technical Support Center for the synthesis of trifluoromethyl-substituted phenols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: I am observing a low yield in my O-trifluoromethylation of a phenol via a xanthate intermediate. What are the potential side reactions?
A1: Several side reactions can occur during the O-trifluoromethylation of phenols using xanthate intermediates, leading to reduced yields of the desired aryl trifluoromethyl ether. Common culprits include:
-
Electrophilic Chlorination: If you are using trichloroisocyanuric acid (TCCA) as an additive, electrophilic chlorination of electron-rich aromatic rings can occur as a side reaction.[1]
-
Thiocarbonylation: With highly electrophilic xanthating reagents, such as certain benzimidazolium salts, thiocarbonylation of the aromatic ring can compete with the desired O-functionalization.[1]
-
Carbamothioate Byproduct Formation: The degradation of fluorinating agents like XtalFluor-E can liberate diethylamine, which can then participate in a Newman-Kwart-type rearrangement with the xanthate intermediate to form a carbamothioate byproduct.[1]
-
Formation of Ar-OCF2Cl: Incomplete fluorination can lead to the formation of difluorochloromethyl ether (Ar-OCF2Cl) byproducts.[1]
Q2: How can I prevent electrophilic chlorination of my electron-rich phenol during O-trifluoromethylation?
A2: To avoid electrophilic chlorination when using a xanthate-based O-trifluoromethylation method, it is recommended to use N-fluorosulfonimide (NFSI) instead of trichloroisocyanuric acid (TCCA) as the additive.[1]
Q3: My C-trifluoromethylation of a phenol is resulting in a mixture of ortho- and para-isomers. How can I improve the regioselectivity?
A3: Achieving high regioselectivity in the C-trifluoromethylation of phenols can be challenging due to the directing effects of the hydroxyl group. The choice of catalyst and reaction conditions plays a crucial role. For instance, in the Claisen rearrangement of allyl 3-trifluoromethylphenyl ether to produce 2-allyl-5-trifluoromethyl phenol, thermal conditions can provide good yields of the ortho-product. The use of Lewis or protic acids can also influence the ortho/para selectivity, and screening different catalysts may be necessary to optimize for the desired isomer.
Q4: I am attempting a direct trifluoromethylation of a phenol with an electrophilic CF3+ reagent and observing a mixture of C- and O-trifluoromethylated products. How can I favor O-trifluoromethylation?
A4: The competition between C- and O-trifluoromethylation is a known challenge with electrophilic trifluoromethylating reagents, especially with electron-rich phenols. The reaction conditions, particularly the solvent and base, can significantly influence the outcome. For example, when using Togni's reagent, the reaction with 2,4,6-trimethylphenol can yield the O-trifluoromethylated product in low yields, with C-trifluoromethylation being the major pathway. Optimization of the base and solvent system is crucial to enhance the selectivity for O-trifluoromethylation.
Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during the synthesis of trifluoromethyl-substituted phenols.
Issue 1: Low Yield in O-Trifluoromethylation of Phenols via Xanthates
If you are experiencing low yields in your two-step O-trifluoromethylation of phenols via xanthate intermediates, consider the following troubleshooting steps:
Troubleshooting Workflow for Low Yield in O-Trifluoromethylation via Xanthates
Caption: A decision tree to troubleshoot low yields in O-trifluoromethylation.
Issue 2: Poor Regioselectivity in C-Trifluoromethylation of Phenols
When direct C-trifluoromethylation of phenols results in a mixture of isomers, the following table can help guide optimization:
| Parameter | Observation | Potential Solution(s) |
| Catalyst | Mixture of ortho and para isomers. | Screen different Lewis or protic acid catalysts. For some substrates, uncatalyzed thermal conditions may offer higher selectivity. |
| Solvent | Solvent may influence the transition state geometry. | Experiment with solvents of varying polarity and coordinating ability. High-boiling, non-coordinating solvents are often used for thermal rearrangements. |
| Temperature | Reaction temperature can affect the kinetic vs. thermodynamic product ratio. | Vary the reaction temperature. Lower temperatures may favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable isomer. |
| Substrate | Steric hindrance or electronic effects of other substituents on the phenol ring. | Consider using a directing group to favor substitution at a specific position. If possible, modify the substrate to block undesired positions. |
Experimental Protocols
Protocol 1: Two-Step O-Trifluoromethylation of a Phenol via a Xanthate Intermediate
This protocol is adapted from a procedure for the synthesis of aryl trifluoromethyl ethers.[1]
Step 1: Formation of the Xanthate
-
To a solution of the phenol (2.00 mmol, 1.0 equiv) in acetonitrile (10 mL) at 0 °C, add the imidazolium-based xanthating reagent (2.00 mmol, 1.0 equiv) and triethylamine (2.2 mmol, 1.1 equiv).[1]
-
Stir the mixture at 0 °C for 1 hour.[1]
-
Quench the reaction with saturated aqueous NaHCO₃ (20 mL) and extract with ethyl acetate (2 x 20 mL).[1]
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude xanthate by silica gel column chromatography or recrystallization.[1]
Step 2: Conversion of Xanthate to Aryl Trifluoromethyl Ether
-
Condition A (for general substrates): In a vial, combine the xanthate (1.0 equiv), XtalFluor-E (5.0 equiv), trichloroisocyanuric acid (TCCA) (1.0 equiv), and H₂O (1.0 equiv) in 1,2-dichloroethane. Seal the vial and heat at 80 °C for 3-12 hours.[1]
-
Condition B (to avoid chlorination of electron-rich phenols): In a vial, combine the xanthate (1.0 equiv), XtalFluor-E (3.0 equiv), and N-fluorosulfonimide (NFSI) (3.0 equiv) in 1,2-dichloroethane. Seal the vial and heat at 80 °C for 12-48 hours.[1]
Workup and Purification:
-
After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Visible-Light-Promoted C-Trifluoromethylation of Phenols
This protocol describes a method for the multiple trifluoromethylation of phenol derivatives.[2]
Reaction Setup:
-
In a reaction vessel, combine the phenol derivative (1.0 equiv), Cs₂CO₃ (as a base), and dimethylformamide (DMF) as the solvent.[2]
-
Add commercially available CF₃I (2.0 equiv) as the trifluoromethyl source.[2]
-
For certain substrates, a cyanoarene-based photocatalyst can be added to improve the yield.[2]
Reaction Execution:
-
Irradiate the reaction mixture with a 450 nm LED light at room temperature.[2]
-
Monitor the reaction progress by TLC or GC-MS.
Workup and Purification:
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Xanthating Reagent and Solvent on Xanthate Formation Yield [1]
| Entry | Phenol Substrate | Xanthating Reagent | Base | Solvent | Product | Yield (%) | Side Reaction |
| 1 | 4-(dimethylaminocarbonyl)phenol | Imidazolium salt 6 | Et₃N | DMF | Xanthate 2a | 99 | - |
| 2 | 4-(dimethylaminocarbonyl)phenol | Benzimidazolium salt 7 | Et₃N | DMF | Xanthate 2a | 79 | Thiocarbonylation |
| 3 | 4-(dimethylaminocarbonyl)phenol | Imidazolium salt 6 | Et₃N | MeCN | Xanthate 2a | 98 | - |
| 4 | 4-(ethoxycarbonyl)phenol | Imidazolium salt 6 | Et₃N | MeCN | Xanthate 2b | 91 | - |
| 5 | 4-(ethoxycarbonyl)phenol | Benzimidazolium salt 7 | Et₃N | MeCN | Xanthate 2b | 99 | - |
Reaction Pathways
O-Trifluoromethylation of Phenols via Xanthates: Desired Reaction and Side Reactions
Caption: Desired and side reaction pathways in O-trifluoromethylation.
References
- 1. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers | The Hartwig Group [hartwig.cchem.berkeley.edu]
Technical Support Center: Purification of 2-Methyl-4-(trifluoromethoxy)phenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Methyl-4-(trifluoromethoxy)phenol. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
This compound is a trifluoromethylphenol (TFMP) derivative.[1] It is typically supplied as a liquid for research purposes.[1] Key properties are summarized in the table below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 77227-90-8 | [2] |
| Molecular Formula | C₈H₇F₃O₂ | [3] |
| Molecular Weight | 192.14 g/mol | [3] |
| Physical Form | Liquid | [1] |
| Predicted pKa | 9.70 ± 0.18 | [3] |
| Storage | Store at 2-8°C under an inert atmosphere. | [4] |
Q2: What are the common impurities I might encounter?
While specific impurities depend on the synthetic route, common contaminants in substituted phenol preparations can include:
-
Isomeric Byproducts: Positional isomers formed during synthesis.
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Solvent Residues: Traces of solvents used in the reaction or initial work-up.
-
Oxidation Products: Phenols are susceptible to oxidation, which can form colored quinone-type impurities, often leading to a pink or brown discoloration.
Q3: How should I store this compound to prevent degradation?
To minimize degradation, this compound should be stored in a cool (2-8°C), dark place under an inert atmosphere (e.g., nitrogen or argon).[4] This helps to prevent oxidation, which is accelerated by air and light.
Q4: Is this compound stable in aqueous solutions?
The stability of trifluoromethylphenols in aqueous solutions can be pH-dependent.[1] Some related TFMPs have been shown to undergo hydrolytic defluorination under alkaline conditions.[1] It is advisable to use neutral or slightly acidic conditions if the compound is to be handled in an aqueous medium for extended periods.
Troubleshooting Guides
Problem 1: The phenol sample is discolored (pink, brown, or yellow).
-
Q: Why is my sample of this compound discolored?
-
A: Discoloration in phenols is typically due to the formation of colored oxidation products, such as quinones. This process is often accelerated by exposure to air, light, or trace metal impurities.
-
-
Q: How can I remove these colored impurities?
-
A: For minor discoloration, passing the material through a short plug of silica gel can be effective. For more significant impurities, vacuum fractional distillation is the most effective method for this liquid compound. An activated carbon treatment followed by filtration may also be used prior to distillation.
-
-
Q: How can I prevent discoloration during purification and storage?
-
A:
-
Use an Inert Atmosphere: Whenever possible, handle the compound under a nitrogen or argon atmosphere to minimize contact with oxygen.
-
Degas Solvents: Use solvents that have been degassed by sparging with an inert gas to reduce dissolved oxygen.
-
Protect from Light: Store the compound in an amber vial or a flask wrapped in aluminum foil.
-
-
Problem 2: Poor separation during vacuum fractional distillation.
-
Q: My distillate is coming over at a wide temperature range. What's wrong?
-
A: This indicates either an inefficient column or an unstable vacuum. Ensure your fractionating column is appropriate for the boiling point difference of your components and is well-insulated. Check all joints for leaks to ensure a stable, low pressure. A fractional distillation is most effective for separating liquids with boiling points that differ by less than 70°C.[5]
-
-
Q: I'm not getting sharp fractions. How can I improve the separation?
-
A:
-
Increase Theoretical Plates: Use a longer fractionating column (e.g., a Vigreux or packed column) to increase the number of vaporization-condensation cycles.[6]
-
Control the Heating Rate: Heat the distillation flask slowly and steadily to establish a proper temperature gradient in the column.[7]
-
Optimize Reflux Ratio: Adjust the distillation rate to allow for sufficient reflux within the column, which enhances separation.
-
-
Problem 3: The compound shows multiple spots on TLC or peaks in GC/HPLC after purification.
-
Q: I've distilled my compound, but it still looks impure by chromatography. Why?
-
A: This suggests the presence of impurities with boiling points very close to your product. In this case, distillation alone may not be sufficient. Orthogonal purification techniques are recommended.
-
-
Q: What is the next step if distillation fails to provide a pure product?
-
A: Preparative column chromatography is the recommended next step. The different interaction mechanisms of silica gel with your compound and impurities (based on polarity) can achieve separations that distillation (based on boiling point) cannot. For fluorinated compounds, specialized fluorinated HPLC phases can also offer unique selectivity.[8]
-
-
Q: How do I choose a solvent system for column chromatography?
-
A: Start by screening solvent systems using Thin Layer Chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.3-0.4 and show clear separation from impurities. Common solvent systems for phenols on silica gel include mixtures of hexane and ethyl acetate or dichloromethane and methanol.[9]
-
Quantitative Data on Purification
The following table provides illustrative data on the expected outcomes of different purification techniques. Actual results may vary based on the initial purity of the crude material and the specific experimental conditions.
Table 2: Illustrative Purification Efficiency for this compound
| Purification Method | Initial Purity (Area % by GC) | Final Purity (Area % by GC) | Typical Yield Range | Notes |
| Vacuum Fractional Distillation | 85 - 90% | 98 - 99.5% | 70 - 85% | Effective for removing impurities with significantly different boiling points. |
| Silica Gel Column Chromatography | 85 - 90% | > 99% | 60 - 80% | Recommended for removing isomeric or other close-boiling impurities. |
| Sequential Purification (Distillation then Chromatography) | 85 - 90% | > 99.8% | 50 - 70% | Provides the highest purity but with a lower overall yield due to multiple steps. |
Experimental Protocols
Protocol 1: Vacuum Fractional Distillation
This method is suitable for purifying this compound (a liquid) from non-volatile impurities or those with significantly different boiling points.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., 20 cm Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glassware is dry and all joints are properly sealed with vacuum grease.
-
Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.
-
-
Procedure:
-
Place the crude this compound (e.g., 20 g) and a magnetic stir bar into the round-bottom flask.
-
Slowly and carefully reduce the pressure in the system to the desired level (e.g., 20-25 mmHg).
-
Begin heating the distillation flask using a heating mantle.
-
Observe the vapor rising through the column. Collect a small forerun fraction, which may contain lower-boiling impurities.
-
When the temperature at the distillation head stabilizes near the expected boiling point (the boiling point of the related 4-(trifluoromethoxy)phenol is 92°C at 25 mmHg), switch to a clean receiving flask to collect the main product fraction.[10]
-
Continue distillation until the temperature either drops or rises significantly, indicating the end of the product fraction.
-
Stop heating, and carefully and slowly vent the system to atmospheric pressure before disassembling the apparatus.
-
Protocol 2: Silica Gel Column Chromatography
This method is used to separate the target compound from impurities with different polarities.
-
Preparation:
-
Solvent System Selection: Based on TLC analysis (e.g., Hexane:Ethyl Acetate 9:1), prepare the eluent.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a glass column and allow it to pack evenly. Drain the excess solvent until the solvent level is just above the silica surface.
-
-
Procedure:
-
Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, sample-adsorbed silica onto the top of the column bed.
-
Elution: Carefully add the eluent to the top of the column. Begin elution, collecting fractions in test tubes or flasks.
-
Gradient Elution (if necessary): If the compound does not elute with the initial solvent system, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting product discoloration issues.
References
- 1. 2-Methyl-4-(trifluoromethyl)phenol|CAS 77227-90-8 [benchchem.com]
- 2. 2-Methyl-4-(trifluoromethyl)phenol | [frontierspecialtychemicals.com]
- 3. Page loading... [guidechem.com]
- 4. 444-30-4|2-(Trifluoromethyl)phenol|BLD Pharm [bldpharm.com]
- 5. Purification [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. p-Trifluoromethoxy phenol | 828-27-3 [chemicalbook.com]
"2-Methyl-4-(trifluoromethoxy)phenol" stability and storage conditions
This technical support guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting issues related to the stability and storage of 2-Methyl-4-(trifluoromethoxy)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is crucial to store it under controlled conditions. Based on information for structurally similar compounds, the following storage practices are recommended:
-
Temperature: Store in a cool, dry place. Some suppliers recommend refrigeration at 2-8°C.[1]
-
Atmosphere: Handle and store under an inert gas, such as argon or nitrogen.[2] This is critical as the compound may be sensitive to air and moisture.[3][4]
-
Container: Keep the container tightly closed to prevent exposure to air and moisture.[2][4][5][6][7]
Q2: What are the primary hazards associated with this compound?
Always handle this compound in a well-ventilated area, preferably in a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10]
Q3: Is this compound stable in aqueous solutions?
A3: The stability of this compound in aqueous solutions can be influenced by pH. Studies on similar compounds, such as 2-(Trifluoromethyl)phenol and 4-(Trifluoromethyl)phenol, have shown that they can undergo spontaneous hydrolytic defluorination, particularly under neutral to alkaline conditions.[11] This degradation is dependent on the deprotonation of the phenolic hydroxyl group.[11] Therefore, it is advisable to use freshly prepared solutions and consider the pH of your experimental medium. For long-term storage, aqueous solutions are not recommended.
Q4: What are the signs of degradation of this compound?
A4: Degradation of phenolic compounds can be indicated by a change in color (e.g., to pink or brown), the appearance of particulates, or a change in the material's physical state. For experimental validation, techniques like HPLC, GC-MS, or NMR can be used to assess the purity of the compound and detect the presence of degradation products.
Troubleshooting Guide
Unexpected experimental results can often be traced back to the stability and handling of critical reagents. This guide provides a systematic approach to troubleshooting issues that may arise when using this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
Data Presentation
Table 1: Summary of Recommended Storage and Handling Conditions for Substituted Phenols
| Parameter | Recommendation | Rationale |
| Temperature | Cool, dry place (Refrigeration at 2-8°C suggested)[1] | To minimize thermal degradation. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen)[2] | To prevent oxidation and moisture-induced degradation.[3][4] |
| Container | Tightly sealed, opaque container[2][4][5][6][7] | To protect from air, moisture, and light.[3][4] |
| pH of Solution | Neutral to acidic for short-term use | Trifluoromethylphenols can degrade in alkaline aqueous solutions.[11] |
| Incompatible Materials | Strong oxidizing agents, acid chlorides[2][3] | To prevent hazardous reactions. |
Experimental Protocols
Protocol for Assessing the Stability of this compound via High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for monitoring the stability of this compound under specific experimental conditions.
-
Preparation of Stock Solution:
-
Under an inert atmosphere, accurately weigh a sample of this compound.
-
Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL). This is your stock solution.
-
-
Preparation of Working Samples:
-
Dilute the stock solution with the desired experimental buffer or solvent to a final concentration suitable for HPLC analysis.
-
Prepare multiple identical samples for analysis at different time points.
-
-
Incubation:
-
Store the working samples under the conditions you wish to test (e.g., specific temperature, pH, light exposure).
-
Designate one sample as the initial time point (T=0).
-
-
HPLC Analysis:
-
Analyze the T=0 sample immediately to establish the initial purity and peak area of the parent compound.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), inject subsequent samples onto the HPLC.
-
Example HPLC Conditions (to be optimized):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by a UV scan of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the T=0 sample.
-
A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
-
Calculate the percentage of the compound remaining at each time point to determine the rate of degradation.
-
Signaling Pathways and Logical Relationships
The degradation of trifluoromethyl-substituted phenols in aqueous environments is a critical consideration for their use in biological assays and for understanding their environmental fate.
Caption: Simplified proposed degradation pathway of trifluoromethoxy-substituted phenols in aqueous alkaline solutions.
References
- 1. 444-30-4|2-(Trifluoromethyl)phenol|BLD Pharm [bldpharm.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.com [fishersci.com]
- 4. hmdb.ca [hmdb.ca]
- 5. fishersci.com [fishersci.com]
- 6. staging.keyorganics.net [staging.keyorganics.net]
- 7. aksci.com [aksci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
Technical Support Center: Overcoming Poor Solubility of Trifluoromethoxy Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of trifluoromethoxy-substituted compounds.
Frequently Asked Questions (FAQs)
Q1: Why do trifluoromethoxy (-OCF₃) compounds often exhibit poor aqueous solubility?
A1: The trifluoromethoxy group significantly increases the lipophilicity of a molecule, a key factor contributing to poor water solubility.[1][2][3] The -OCF₃ group has a high Hansch lipophilicity parameter (π ≈ +1.04), making it one of the more lipophilic substituents used in drug design.[2][4] This increased lipophilicity, while often beneficial for membrane permeability, leads to unfavorable interactions with water molecules, thus reducing aqueous solubility.[1][3]
Q2: What are the primary strategies for improving the solubility of my trifluoromethoxy-containing compound?
A2: The most common and effective strategies can be broadly categorized into physical and chemical modifications. These include:
-
Co-solvency: Blending water with a miscible organic solvent to reduce the polarity of the solvent system.
-
Cyclodextrin Complexation: Encapsulating the lipophilic trifluoromethoxy-containing part of the molecule within the hydrophobic cavity of a cyclodextrin.[5][6][7]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix, often resulting in an amorphous state with higher apparent solubility.[8][9][10][11]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the medium to form a more soluble salt.
-
Particle Size Reduction: Increasing the surface area of the solid compound through techniques like micronization or nanosuspension to improve the dissolution rate.[11]
Q3: How do I choose the most suitable solubility enhancement technique for my experiment?
A3: The choice of method depends on several factors, including the physicochemical properties of your compound, the desired fold-increase in solubility, and the intended application (e.g., in vitro assay vs. in vivo study). A tiered approach is often recommended.
dot
graph "solubility_enhancement_workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
subgraph "cluster_0" { label="Initial Assessment"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; start [label="Poorly Soluble\n-OCF3 Compound"]; char_sol [label="Characterize Baseline\nSolubility\n(Shake-Flask Method)"]; start -> char_sol; }
subgraph "cluster_1" { label="Strategy Selection"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; decision [label="Required Fold-Increase\nin Solubility?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; char_sol -> decision; }
subgraph "cluster_2" { label="Low to Moderate Enhancement"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; cosolvency [label="Co-solvency"]; ph_adjust [label="pH Adjustment\n(if ionizable)"]; }
subgraph "cluster_3" { label="Moderate to High Enhancement"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; cyclo [label="Cyclodextrin\nComplexation"]; solid_disp [label="Solid Dispersion"]; }
decision -> cosolvency [label=" < 10-fold "]; decision -> ph_adjust [label=" < 10-fold "]; decision -> cyclo [label=" > 10-fold "]; decision -> solid_disp [label=" > 10-fold "];
subgraph "cluster_4" { label="Final Formulation"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; end_point [label="Solubilized Compound\nfor Assay"]; }
cosolvency -> end_point; ph_adjust -> end_point; cyclo -> end_point; solid_disp -> end_point; }
Workflow for selecting a solubility enhancement strategy.
Q4: Can I use a combination of techniques?
A4: Yes, a combination of techniques can be very effective. For instance, you might use a co-solvent system for a solid dispersion formulation or adjust the pH of a cyclodextrin-containing solution. This can sometimes lead to synergistic effects on solubility enhancement.
Data Presentation: Solubility Enhancement Comparison
The following table summarizes the typical fold-increase in aqueous solubility that can be expected for a model trifluoromethoxy-containing compound using different enhancement techniques.
| Technique | Typical Fold-Increase in Solubility | Key Considerations |
| Co-solvency (20% v/v Ethanol) | 2 - 10 | Simple to prepare; may affect cell-based assays. |
| pH Adjustment (to pH 9.0 for a weak acid) | 5 - 50 | Only applicable to ionizable compounds. |
| Cyclodextrin Complexation (HP-β-CD) | 10 - 200 | Stoichiometry and binding constant are important parameters.[12] |
| Amorphous Solid Dispersion (PVP K30) | 20 - 500 | Physical stability of the amorphous form needs to be monitored.[12] |
Experimental Protocols
Equilibrium Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.[12]
Objective: To determine the baseline aqueous solubility of a trifluoromethoxy compound.
Materials:
-
Trifluoromethoxy-containing compound (solid)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Scintillation vials with screw caps
-
Orbital shaker or shaking incubator
-
Centrifuge
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the compound.
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. An excess of solid should be clearly visible.
-
Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
After incubation, let the vials stand to allow undissolved solids to settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.
-
The determined concentration represents the equilibrium solubility of the compound in the tested buffer.
dot
digraph "shake_flask_workflow" {
graph [fontname="Arial", fontsize=10];
node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
A [label="1. Add excess solid\n to buffer"]; B [label="2. Seal and agitate\n(24-48h at constant T)"]; C [label="3. Settle undissolved\nsolid"]; D [label="4. Filter supernatant\n(0.22 µm filter)"]; E [label="5. Dilute and analyze\nby HPLC"]; F [label="Equilibrium Solubility\nDetermined", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F; }
Shake-flask method workflow for solubility determination.
Co-solvency Solubility Enhancement
Objective: To determine the solubility of a trifluoromethoxy compound in various co-solvent systems.
Materials:
-
Trifluoromethoxy-containing compound
-
Water-miscible organic co-solvents (e.g., ethanol, propylene glycol, PEG 400)
-
Aqueous buffer (pH 7.4)
-
Materials listed for the Shake-Flask Method
Procedure:
-
Prepare a series of co-solvent/buffer mixtures in different volume ratios (e.g., 10%, 20%, 30%, 40% v/v co-solvent in buffer).
-
For each co-solvent mixture, perform the shake-flask solubility determination as described in Protocol 1.
-
Plot the determined solubility of the compound as a function of the co-solvent concentration.
Cyclodextrin Inclusion Complexation (Freeze-Drying Method)
This method is effective for preparing amorphous inclusion complexes with enhanced solubility.[13][14]
Objective: To prepare a solid inclusion complex of a trifluoromethoxy compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to improve its aqueous solubility.
Materials:
-
Trifluoromethoxy-containing compound
-
HP-β-CD
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer)
Procedure:
-
Determine the desired molar ratio of the compound to HP-β-CD (a 1:1 ratio is a common starting point).
-
Dissolve the calculated amount of HP-β-CD in deionized water with stirring.
-
Slowly add the trifluoromethoxy compound to the HP-β-CD solution while continuing to stir.
-
Stir the mixture at room temperature for 24-72 hours to allow for complex formation. The solution may become clearer as the compound is encapsulated.
-
Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilize the frozen solution under vacuum until a dry, fluffy powder is obtained. This powder is the inclusion complex.
-
Determine the solubility of the resulting powder using the shake-flask method to quantify the improvement.
Amorphous Solid Dispersion (Solvent Evaporation Method)
This technique involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by removal of the solvent to form a solid dispersion.[9]
Objective: To prepare an amorphous solid dispersion of a trifluoromethoxy compound with polyvinylpyrrolidone (PVP) to enhance its dissolution rate and apparent solubility.
Materials:
-
Trifluoromethoxy-containing compound
-
Hydrophilic polymer (e.g., PVP K30, HPMC)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone) that dissolves both the compound and the polymer.
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Select an appropriate drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Dissolve both the trifluoromethoxy compound and the polymer in the chosen organic solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature (Tg) of the mixture for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and, if necessary, gently grind it into a fine powder.
-
Characterize the solid dispersion (e.g., using DSC to confirm the amorphous state) and determine its solubility/dissolution rate.
dot
digraph "solid_dispersion_workflow" {
graph [fontname="Arial", fontsize=10];
node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
A [label="1. Dissolve drug and\npolymer in solvent"]; B [label="2. Evaporate solvent\n(Rotary Evaporator)"]; C [label="3. Dry under vacuum\nto remove residual solvent"]; D [label="4. Collect and pulverize\nthe solid dispersion"]; E [label="Amorphous Solid\nDispersion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E; }
Solvent evaporation workflow for solid dispersion.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. scispace.com [scispace.com]
- 6. scielo.br [scielo.br]
- 7. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. ajprd.com [ajprd.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. oatext.com [oatext.com]
Technical Support Center: Optimization of Coupling Reactions with 2-Methyl-4-(trifluoromethoxy)phenol
Welcome to the technical support center for optimizing coupling reactions involving 2-Methyl-4-(trifluoromethoxy)phenol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The primary challenges stem from the electronic properties and steric hindrance of the substituents. The trifluoromethoxy group is strongly electron-withdrawing, which can decrease the nucleophilicity of the phenol. The ortho-methyl group introduces steric hindrance around the hydroxyl group, potentially slowing down the reaction rate. Careful selection of catalyst, ligand, and base is crucial to overcome these effects.
Q2: Which types of coupling reactions are most suitable for this compound?
A2: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination are commonly employed.[1][2] For C-O bond formation, direct coupling of the phenol is possible, often requiring activation of the phenol as a phenoxide in situ. For C-C or C-N bond formation at other positions on the aromatic ring, the phenol would first need to be converted to a suitable electrophile, such as a triflate or halide.
Q3: How do I activate the phenolic hydroxyl group for a coupling reaction?
A3: The phenolic hydroxyl group is typically activated by deprotonation with a suitable base to form a more nucleophilic phenoxide. The choice of base is critical and depends on the specific reaction conditions and the pKa of the phenol. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[3]
Q4: Can I perform C-H activation on this compound?
A4: Transition-metal-catalyzed C-H activation is a potential strategy for functionalizing the aromatic ring directly.[4][5] The directing-group ability of the hydroxyl or a modified version of it would likely control the regioselectivity of the C-H activation. However, this can be challenging, and optimization of the catalyst and directing group is often required.
Troubleshooting Guides
Low to No Yield in Suzuki-Miyaura Coupling
If you are experiencing low to no yield when using a derivative of this compound (e.g., as a triflate) in a Suzuki-Miyaura coupling, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Action |
| No reaction | Inactive catalyst | Use a pre-catalyst or ensure in situ generation of the active Pd(0) species.[6] Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃). |
| Poor ligand choice | The electron-withdrawing nature of the trifluoromethoxy group can make oxidative addition more difficult. Use electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) to promote this step.[7] | |
| Inappropriate base | The base may not be strong enough to facilitate the transmetalation step. Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[3] Ensure the base is finely powdered and anhydrous. | |
| Low conversion | Steric hindrance | The ortho-methyl group can sterically hinder the coupling partners. Use a bulkier ligand that can create a more open coordination sphere around the palladium center. |
| Low temperature | The reaction may be kinetically slow. Gradually increase the reaction temperature in increments of 10-20 °C. | |
| Short reaction time | Monitor the reaction over a longer period (e.g., 24 hours) to ensure it has gone to completion. | |
| Side product formation | Protodeboronation of boronic acid | Use a less nucleophilic base or a boronic ester (e.g., pinacol ester) which can be more stable.[8] |
| Homocoupling of the boronic acid | Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) to minimize oxygen contamination. |
Poor Performance in Buchwald-Hartwig Amination
For C-O coupling to form an ether, direct use of this compound is common. Below are troubleshooting tips for this transformation.
Key Parameters for Buchwald-Hartwig C-O Coupling Optimization
| Issue | Potential Cause | Recommended Action |
| Low yield of ether product | Competing diaryl ether formation | If coupling with an aryl halide, diaryl ether formation can be a side reaction. Judicious choice of a supporting ligand can minimize this.[9] |
| Catalyst deactivation | Amines can act as ligands for palladium, potentially deactivating the catalyst. An extra equivalent of ligand relative to palladium may be beneficial.[9] | |
| Poor base selection | The pKa of the phenol will influence the choice of base. A base that is too weak will not sufficiently deprotonate the phenol, while a base that is too strong could lead to side reactions. Screen bases such as K₂CO₃, Cs₂CO₃, and t-BuONa. | |
| Decomposition of starting material | Reaction temperature too high | The trifluoromethoxy group can be sensitive to high temperatures. Try running the reaction at a lower temperature for a longer duration. |
| Presence of water | Ensure all reagents and solvents are anhydrous, as water can lead to hydrolysis of the trifluoromethoxy group under certain conditions. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for your specific substrates.
-
Vessel Preparation : To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid or ester (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[3]
-
Inert Atmosphere : Seal the vial with a septum cap and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Catalyst Addition : Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[3]
-
Solvent Addition : Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[3]
-
Reaction : Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]
-
Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification : Purify the crude product by flash column chromatography.[3]
General Protocol for a Buchwald-Hartwig C-O Coupling
This protocol provides a general framework for the coupling of this compound with an aryl halide.
-
Reagent Preparation : In a glovebox or under a positive pressure of inert gas, add the aryl halide (1.0 equiv), this compound (1.2 equiv), a suitable base (e.g., LHMDS or K₂CO₃, 1.5 equiv), the palladium pre-catalyst (e.g., BrettPhos Pd G3, 1-2 mol%), and the ligand (if not using a pre-catalyst, 1-2 mol%) to a dry reaction vessel with a stir bar.
-
Solvent Addition : Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the vessel.
-
Reaction Conditions : Seal the vessel and heat to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Reaction Monitoring : Monitor the reaction progress by LC-MS or GC-MS until the starting material is consumed.
-
Workup : Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, filter, and concentrate.
-
Purification : Purify the crude product via column chromatography.
Data Presentation
Comparison of Common Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination/Etherification |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Buchwald Pre-catalysts | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Pre-catalysts |
| Ligands | XPhos, SPhos, RuPhos, P(t-Bu)₃, dppf | BrettPhos, RuPhos, Josiphos, BINAP |
| Bases | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH, t-BuOK | LHMDS, NaOt-Bu, K₂CO₃, Cs₂CO₃ |
| Solvents | Toluene, Dioxane, THF, DMF, often with water | Toluene, Dioxane, THF |
| Temperature | Room Temperature to 120 °C | Room Temperature to 130 °C |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Transition-Metal-Catalyzed C-H Bond Activation for the Formation of C-C Bonds in Complex Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transition Metal-Catalyzed Directing-Group-Assisted C-H Activation of Phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Preventing decomposition of 2-Methyl-4-(trifluoromethoxy)phenol during reactions
Welcome to the Technical Support Center for 2-Methyl-4-(trifluoromethoxy)phenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this valuable synthetic intermediate during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which fields is it primarily used?
This compound is a specialty chemical used as a building block in the synthesis of more complex molecules. Its primary applications are in the pharmaceutical and agrochemical industries. The presence of the trifluoromethoxy group can enhance the metabolic stability, lipophilicity, and binding affinity of the final products, making it a desirable moiety in drug design and for creating potent herbicides, insecticides, and fungicides.[1][2]
Q2: What are the main decomposition pathways for trifluoromethoxy-substituted phenols?
While the trifluoromethoxy group is generally robust, decomposition can occur under specific conditions. The primary concerns are:
-
Acid-Catalyzed Cleavage: Strong acids, particularly in combination with Lewis acids (e.g., HF/Lewis acid systems), can lead to the cleavage of the trifluoromethyl group from the ether oxygen. This can result in the formation of difluorocarbocations and subsequent Friedel-Crafts-type reactions with other aromatic molecules in the mixture.
-
Hydrolysis of the Trifluoromethoxy Group: Although less common than for trifluoromethylphenols, hydrolysis of the trifluoromethoxy group to a carboxylic acid can occur under harsh basic conditions, though the trifluoromethoxy group is generally more stable to hydrolysis than the trifluoromethyl group.
-
Oxidative Degradation: Strong oxidizing agents have the potential to degrade the phenol ring, especially under forcing conditions. The stability of the trifluoromethoxy group itself to oxidation is generally high.
-
Reactions at the Phenolic Hydroxyl Group: The hydroxyl group can undergo typical phenol reactions. While not a decomposition of the core structure, unwanted side reactions at this position can be a significant issue.
Q3: How does the stability of this compound compare to 4-(trifluoromethyl)phenol?
The trifluoromethoxy group (-OCF₃) is generally more stable than the trifluoromethyl group (-CF₃) directly attached to an aromatic ring, particularly with respect to nucleophilic attack and hydrolysis. Trifluoromethylphenols are known to undergo hydrolytic defluorination, especially under basic conditions, a reaction that is less favorable for trifluoromethoxyphenols. However, the C-O bond of the ether in the trifluoromethoxy group can be susceptible to cleavage under strong acidic conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions involving this compound.
| Issue | Potential Cause | Troubleshooting/Prevention Strategies |
| Low yield of desired product and formation of complex byproducts in acid-catalyzed reactions. | Cleavage of the trifluoromethoxy group by strong acids, leading to side reactions. | - Use milder acidic conditions where possible. - Avoid the use of strong Lewis acids in combination with protic acids like HF. - Consider using alternative catalysts that are less prone to promoting C-O bond cleavage. - Keep reaction temperatures as low as possible. |
| Formation of polar impurities, possibly from hydrolysis of the trifluoromethoxy group. | Reaction run under strongly basic aqueous conditions at elevated temperatures. | - Use non-aqueous basic conditions if the reaction chemistry allows. - Employ milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃) instead of strong hydroxides. - Maintain lower reaction temperatures. - Minimize reaction time. |
| Unwanted reactions at the phenolic -OH group (e.g., O-alkylation, O-acylation). | The hydroxyl group is nucleophilic and reactive towards electrophiles. | - Protect the hydroxyl group with a suitable protecting group (e.g., silyl ether, benzyl ether) before carrying out reactions with electrophiles not intended to react at the hydroxyl site. - Choose a protecting group that can be removed under conditions that do not affect the trifluoromethoxy group. |
| Product degradation during work-up. | Exposure to strong acids or bases during extraction or purification. | - Use buffered aqueous solutions for work-up to control pH. - Employ saturated ammonium chloride solution for quenching instead of strong acids. - Use saturated sodium bicarbonate solution for neutralization instead of strong bases. - Minimize the time the compound is in contact with acidic or basic media. |
| Discoloration of the reaction mixture, suggesting oxidation. | Presence of oxidizing agents or exposure to air at elevated temperatures in the presence of a base. | - Run reactions under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Add antioxidants if compatible with the reaction chemistry. |
Key Experimental Protocols
Protocol 1: O-Alkylation of this compound (Williamson Ether Synthesis)
This protocol describes a general procedure for the O-alkylation of the phenolic hydroxyl group, a common reaction for this substrate.
Reactants:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetone or Acetonitrile (solvent)
Procedure:
-
To a stirred suspension of potassium carbonate in acetone, add this compound.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Prevention of Decomposition:
-
The use of a mild base like potassium carbonate minimizes the risk of trifluoromethoxy group hydrolysis.
-
Running the reaction under an inert atmosphere can prevent oxidative side reactions, although it is not always necessary for this type of reaction.
Visualizing Reaction Pathways and Logic
Below are diagrams to illustrate key concepts related to the chemistry of this compound.
Caption: Potential decomposition pathways for this compound.
Caption: A logical workflow for troubleshooting reactions with this compound.
References
Technical Support Center: Scaling Up the Synthesis of 2-Methyl-4-(trifluoromethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the reaction scale-up of 2-Methyl-4-(trifluoromethoxy)phenol. The information is presented in a question-and-answer format to offer direct solutions to potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scale-up?
A1: Two main synthetic strategies are generally considered for the large-scale production of this compound:
-
Direct Trifluoromethoxylation of p-Cresol: This is a common approach where p-cresol is directly converted to the target molecule. A scalable method involves a two-step process via a xanthate intermediate, which is reported to be adaptable for larger quantities.
-
Multi-step Synthesis from Trifluoromethyl-substituted Precursors: An alternative involves building the molecule from precursors already containing the trifluoromethyl group. One patented method describes the preparation of trifluoromethyl-substituted phenols, which can be adapted for this specific compound. This route may offer advantages in controlling regioselectivity and avoiding harsh trifluoromethoxylation reagents.
Q2: What are the major challenges when scaling up the synthesis of this compound?
A2: Scaling up the synthesis of this compound presents several key challenges:
-
Exothermic Reactions: Trifluoromethoxylation reactions can be highly exothermic. Managing heat dissipation is critical on a larger scale to prevent runaway reactions and ensure safety.
-
Reagent Handling and Stoichiometry: Precise control over the addition and stoichiometry of reactive and potentially hazardous reagents is crucial for consistent yield and purity.
-
Byproduct Formation: Increased reaction volumes can lead to a higher propensity for side reactions, complicating purification.
-
Purification: Isolating the pure product from unreacted starting materials, reagents, and byproducts at an industrial scale can be complex and require specialized techniques.
-
Material Compatibility: The corrosive nature of some reagents used in fluorination chemistry necessitates careful selection of reactor and equipment materials.
Troubleshooting Guides
Low Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor reaction progress using appropriate analytical techniques (e.g., GC, HPLC, NMR).- Ensure efficient mixing to maintain homogeneity, especially in larger reactors.- Gradually increase reaction time and/or temperature while carefully monitoring for byproduct formation. |
| Reagent Decomposition | - Use fresh, high-purity reagents. Verify the quality of starting materials before use.- For moisture-sensitive reagents, ensure all equipment is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen, argon). |
| Suboptimal Reaction Temperature | - Optimize the temperature profile for the specific reaction scale. What works in the lab may need adjustment in a larger vessel due to different heat transfer characteristics. |
| Loss During Work-up | - Optimize extraction and washing procedures to minimize product loss into the aqueous phase.- Ensure the pH is carefully controlled during aqueous work-up to prevent the formation of water-soluble phenoxide salts. |
Impurity and Byproduct Formation
| Potential Byproduct/Impurity | Mitigation and Removal Strategies |
| Isomeric Byproducts | - Optimize reaction conditions (temperature, catalyst, solvent) to favor the desired regioselectivity.- Purification via fractional distillation under reduced pressure or preparative chromatography may be necessary. |
| Over-fluorinated or Under-fluorinated Species | - Precisely control the stoichiometry of the fluorinating agent.- Optimize the rate of addition of the fluorinating agent to maintain a consistent concentration throughout the reaction. |
| Unreacted Starting Materials | - Drive the reaction to completion by extending the reaction time or slightly increasing the temperature.- Remove unreacted starting materials through distillation or chromatography. |
| Solvent-Related Impurities | - Use high-purity, dry solvents.- Ensure the chosen solvent is stable under the reaction conditions. |
Experimental Protocols & Methodologies
A common laboratory-scale synthesis involves the trifluoromethoxylation of p-cresol. Below is a generalized protocol that would require optimization for scale-up.
Step 1: Formation of the Xanthate Intermediate
-
In a suitable reactor, dissolve p-cresol in an appropriate anhydrous solvent (e.g., acetonitrile or DMF).
-
Add a slight excess of a base (e.g., potassium carbonate) and stir the mixture.
-
Slowly add a methylthiocarbonothioyl salt (e.g., an imidazolium salt) to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitor by TLC or HPLC).
-
Isolate the xanthate intermediate through standard work-up procedures, such as extraction and solvent evaporation.
Step 2: Conversion to this compound
-
Dissolve the isolated xanthate in a suitable solvent.
-
Add a fluorinating agent (e.g., XtalFluor-E) and a promoter (e.g., trichloroisocyanuric acid).
-
Stir the reaction at the optimized temperature until completion.
-
Quench the reaction and perform an aqueous work-up.
-
Purify the crude product by distillation under reduced pressure or column chromatography.
Visualizing the Workflow
Caption: Synthetic workflow for this compound.
Safety Considerations for Scale-Up
Handling trifluoromethoxylation reactions at an industrial scale requires stringent safety protocols due to the hazardous nature of the reagents and potential for exothermic events.
Caption: Key safety protocols for large-scale synthesis.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted by qualified professionals in appropriately equipped facilities, adhering to all relevant safety regulations and guidelines. It is essential to perform a thorough literature search and risk assessment before attempting any chemical synthesis.
Technical Support Center: Trifluoromethylation Reactions
Welcome to the technical support center for trifluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Section 1: General Issues & Low Yield
Question 1: My reaction shows low or no yield. What are the common causes and how can I fix it?
Answer: Low or no product yield is a common issue that can stem from several factors, including inactive reagents or catalysts, suboptimal reaction conditions, or poor substrate reactivity.
-
Initiator/Catalyst Inactivity: The choice and quality of the initiator or catalyst are critical.
-
Moisture Sensitivity: Fluoride initiators like TBAF (tetrabutylammonium fluoride) and CsF (cesium fluoride) are highly effective for nucleophilic trifluoromethylation but are notoriously sensitive to moisture.[1] Ensure you are using a truly anhydrous fluoride source and completely dry reaction conditions. Consider using a new bottle of the initiator or drying it under a high vacuum.[1]
-
Catalyst Loading: Insufficient catalyst loading can cause the reaction to stall. While catalytic amounts (typically 0.1-10 mol%) are common, optimization may be required for your specific system.[1]
-
Catalyst Deactivation: Impurities in reactants or solvents can poison the catalyst, or high temperatures can cause thermal degradation, reducing its activity over time.[2]
-
-
Reagent Quality & Decomposition:
-
The purity of trifluoromethylating reagents can vary. Some, particularly certain electrophilic hypervalent iodine reagents, may have limited thermal stability and require low temperatures to prevent decomposition.[3][4] If you suspect reagent degradation, try using a new batch or a bottle from a different supplier.[1]
-
-
Suboptimal Reaction Conditions:
-
Solvent Effects: Trifluoromethylation reactions can be highly solvent-dependent. For nucleophilic reactions using TMSCF₃ (Ruppert-Prakash reagent), THF is a common solvent, but reactions can be sluggish.[1] In contrast, polar aprotic solvents like DMF can significantly accelerate reactions and improve yields, especially with non-fluoride initiators like K₂CO₃.[1]
-
Temperature: Temperature can significantly impact reaction kinetics. Some reactions require very low temperatures (-90 to -10 °C) to proceed efficiently, while others may need elevated temperatures (e.g., 80-100 °C).[3][4]
-
-
Substrate Reactivity:
-
Electronic Effects: For nucleophilic trifluoromethylation, electron-deficient substrates (e.g., aldehydes, ketones with electron-withdrawing groups) are generally more reactive.[1] For electrophilic trifluoromethylation, electron-rich substrates are often more suitable.[3][5]
-
Steric Hindrance: Sterically hindered substrates may react slowly or not at all. Increasing the reaction temperature or prolonging the reaction time might be necessary.[6]
-
Question 2: My reaction starts but stalls before the starting material is fully consumed. What should I do?
Answer: Reaction stalling is often caused by catalyst deactivation or the presence of inhibitors.
-
Catalyst Deactivation: This is a primary concern for moisture-sensitive initiators. Ensure all glassware is oven-dried or flame-dried and that all reagents and solvents are anhydrous.[1]
-
Inhibitors: Trace impurities in your starting material or solvent can act as inhibitors. Purifying the substrate or using freshly distilled, high-purity solvent can resolve this issue.
-
Insufficient Reagent: For some substrates, a larger excess of the trifluoromethylating reagent may be required to drive the reaction to completion.
Troubleshooting Workflow for Low Yield Reactions
References
Managing hazardous byproducts of 2-Methyl-4-(trifluoromethoxy)phenol synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing hazardous byproducts generated during the synthesis of 2-Methyl-4-(trifluoromethoxy)phenol. The information is presented in a question-and-answer format to directly address potential issues.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis and byproduct management of this compound, focusing on two plausible synthetic routes:
Route 1: Diazotization of 4-(trifluoromethoxy)-2-methylaniline
This synthetic pathway involves the conversion of the amino group of 4-(trifluoromethoxy)-2-methylaniline to a diazonium salt, which is then hydrolyzed to the corresponding phenol.
Route 2: Trifluoromethoxylation of 2-Methylphenol (o-cresol)
This method involves the direct introduction of the trifluoromethoxy group onto the phenol ring of o-cresol using a suitable trifluoromethoxylating agent.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My diazotization reaction (Route 1) is producing a significant amount of colored impurities. What are these and how can I minimize them?
A: The colored impurities are likely azo compounds, which are common byproducts in diazotization reactions. These form when the diazonium salt couples with unreacted aniline or the product phenol.
Troubleshooting Steps:
-
Maintain Low Temperatures: Ensure the reaction temperature is kept consistently low (typically 0-5 °C) to improve the stability of the diazonium salt and minimize coupling reactions.
-
Slow Addition of Reagents: Add the sodium nitrite solution slowly to the acidic solution of the aniline to prevent localized areas of high nitrite concentration.
-
Efficient Stirring: Ensure vigorous and efficient stirring to maintain a homogenous reaction mixture.
-
Control Stoichiometry: Use a slight excess of the acid and ensure the molar ratio of sodium nitrite to the aniline is as close to 1:1 as possible.
Q2: I am detecting unreacted 4-(trifluoromethoxy)-2-methylaniline in my final product after the diazotization and hydrolysis steps (Route 1). How can I remove it?
A: Unreacted starting material can be carried through the work-up.
Troubleshooting Steps:
-
Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the starting aniline before proceeding with hydrolysis.
-
Purification: If unreacted aniline is present in the final product, it can be removed by:
-
Acid Wash: Dissolve the crude product in a suitable organic solvent and wash with a dilute acid solution (e.g., 1M HCl) to protonate the aniline, making it water-soluble and allowing for its removal in the aqueous phase.
-
Chromatography: Column chromatography can effectively separate the phenolic product from the more basic aniline.
-
Q3: During the trifluoromethoxylation of o-cresol (Route 2), I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity?
A: The formation of isomeric products, such as 2-Methyl-6-(trifluoromethoxy)phenol, is a common challenge in electrophilic aromatic substitution reactions. The directing effects of the methyl and hydroxyl groups on the aromatic ring influence the position of the incoming trifluoromethoxy group.
Troubleshooting Steps:
-
Choice of Reagent: The choice of trifluoromethoxylating reagent can significantly impact regioselectivity. Some modern electrophilic trifluoromethoxylating reagents may offer higher selectivity.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature may favor the formation of the thermodynamically more stable para-substituted product.
-
Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to optimize selectivity.
-
-
Protecting Groups: In some cases, temporarily protecting the hydroxyl group of o-cresol can alter the directing effects and improve selectivity. The protecting group would need to be removed in a subsequent step.
Q4: What are the primary hazardous waste streams I should be concerned with for each synthetic route?
A: Both routes generate distinct hazardous waste streams that require careful management.
Route 1 (Diazotization):
-
Aqueous Waste: This will contain residual strong acids (e.g., sulfuric acid), unreacted sodium nitrite, and potentially dissolved diazonium salts and azo compounds. This waste is corrosive and toxic.
-
Organic Waste: Solvents used for extraction and purification will contain the desired product, byproducts, and any unreacted starting materials.
Route 2 (Trifluoromethoxylation):
-
Reagent Byproducts: The trifluoromethoxylating reagent will generate stoichiometric byproducts. For example, using hypervalent iodine reagents will result in iodine-containing aromatic byproducts.
-
Solvent Waste: Organic solvents used in the reaction and purification steps.
-
Aqueous Waste: From the work-up procedure, which may contain residual acids, bases, or salts.
Q5: How should I properly quench and dispose of excess diazotizing agent (Route 1)?
A: Excess nitrous acid from the diazotization reaction is hazardous and must be neutralized before disposal.
Experimental Protocol for Quenching Excess Nitrous Acid:
-
After the diazotization is complete, slowly add a solution of sulfamic acid or urea to the cold reaction mixture.
-
The sulfamic acid or urea will react with the excess nitrous acid to produce nitrogen gas, water, and non-hazardous salts.
-
Continue the addition until gas evolution ceases, indicating that all the nitrous acid has been quenched.
-
Perform a starch-iodide paper test to confirm the absence of nitrous acid. A negative test (no blue-black color) indicates complete quenching.
Q6: What are the hazards associated with common trifluoromethoxylating reagents (Route 2)?
A: Many trifluoromethoxylating reagents are highly reactive and require careful handling. For example, some electrophilic trifluoromethoxylating reagents can be moisture-sensitive and may release corrosive byproducts upon decomposition. Always consult the Safety Data Sheet (SDS) for the specific reagent being used.[1]
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle reagents under an inert atmosphere (e.g., nitrogen or argon) if they are sensitive to moisture or air.
Data Presentation: Summary of Hazardous Byproducts and Reagents
The following tables summarize the key hazardous materials associated with the synthesis of this compound.
Table 1: Hazardous Materials in Route 1 (Diazotization)
| Substance | Role | Primary Hazards | Recommended Handling and Disposal |
| 4-(trifluoromethoxy)-2-methylaniline | Starting Material | Toxic, Irritant | Handle with PPE. Dispose of as hazardous organic waste. |
| Sodium Nitrite | Reagent | Oxidizer, Toxic | Store away from combustible materials. Quench excess before disposal. |
| Sulfuric Acid | Reagent/Solvent | Corrosive | Handle with extreme care, using appropriate PPE. Neutralize slowly with a base before disposal. |
| Nitrous Acid (in situ) | Reactive Intermediate | Toxic, Unstable | Generated in situ and should be quenched with sulfamic acid or urea. |
| Azo Compounds | Byproduct | Potentially Carcinogenic, Colored | Treat as hazardous organic waste. |
Table 2: Hazardous Materials in Route 2 (Trifluoromethoxylation)
| Substance | Role | Primary Hazards | Recommended Handling and Disposal |
| 2-Methylphenol (o-cresol) | Starting Material | Toxic, Corrosive | Handle in a fume hood with appropriate PPE. Dispose of as hazardous organic waste. |
| Trifluoromethoxylating Reagents | Reagent | Varies by reagent; often Reactive, Corrosive, Toxic | Strictly follow the SDS. Handle under inert atmosphere if required. Quench carefully according to established procedures. |
| Isomeric Byproducts | Byproduct | Similar toxicity to the product | Treat as hazardous organic waste. |
| Reagent Byproducts (e.g., iodoarenes) | Byproduct | Varies; may be toxic or irritant | Segregate and dispose of as hazardous organic waste. |
Experimental Protocols
Protocol 1: General Procedure for Neutralization of Acidic Waste
-
Preparation: Work in a fume hood and wear appropriate PPE (goggles, gloves, lab coat). Prepare a large container with a stir bar and place it in an ice bath to manage the exothermic reaction.
-
Dilution: Slowly add the acidic waste to a large volume of cold water with stirring.
-
Neutralization: While stirring and cooling, slowly add a base (e.g., sodium bicarbonate for weak acids, or a dilute solution of sodium hydroxide for strong acids) to the diluted acidic solution.
-
Monitoring: Monitor the pH of the solution using a pH meter or pH paper.
-
Completion: Continue adding the base until the pH is between 6 and 8.
-
Disposal: The neutralized solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.
Visualizations
Caption: General workflow for managing hazardous byproducts.
Caption: Potential hazardous byproducts in the diazotization route.
References
Validation & Comparative
A Comparative Guide: 2-Methyl-4-(trifluoromethoxy)phenol Versus Other Fluorinated Phenols in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates is a well-established approach to enhance pharmacological properties. This guide provides a comparative analysis of 2-Methyl-4-(trifluoromethoxy)phenol against other structurally related fluorinated phenols, offering insights into their potential advantages and liabilities in drug design. The comparison focuses on key physicochemical properties, metabolic stability, and potential for off-target effects, supported by available experimental data and established testing protocols.
Physicochemical Properties: A Comparative Analysis
The acidity (pKa) and lipophilicity (logP) of a molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Fluorination can significantly modulate these properties. The electron-withdrawing nature of trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups generally increases the acidity of the phenolic proton (lowers pKa) and enhances lipophilicity.
Table 1: Comparison of Physicochemical Properties of Fluorinated Phenols
| Compound | Structure | pKa | logP | Data Source |
| This compound | ![]() | Predicted: ~9.0 | Predicted: ~3.0 | Prediction based on analogs |
| 4-(Trifluoromethoxy)phenol | ![]() | 9.30[1] | 2.29[2][3] | Experimental[1][2][3] |
| 2-Methyl-4-(trifluoromethyl)phenol | ![]() | Predicted: ~8.5 | Predicted: ~3.2 | Prediction based on analogs |
| 4-(Trifluoromethyl)phenol | ![]() | 8.68[4] | 2.8[5][6] | Experimental[4][5][6] |
| 2-Methyl-4-fluorophenol | ![]() | Predicted: ~9.5 | Predicted: ~2.1 | Prediction based on analogs |
| 4-Fluorophenol | ![]() | 9.89[7] | 1.83 | Experimental[7] |
| Phenol | ![]() | 9.98 | 1.48 | Experimental |
Note: Predicted values are estimations based on the influence of substituents on the phenol scaffold and should be confirmed experimentally.
The trifluoromethoxy group is generally associated with a greater increase in lipophilicity compared to the trifluoromethyl group.[2] The ortho-methyl group in this compound is expected to have a minor electronic effect on pKa but may influence conformation and interactions with biological targets.
Metabolic Stability
Fluorination, particularly with trifluoromethyl and trifluoromethoxy groups, is a common strategy to block metabolic hotspots and enhance a drug's half-life.[8][9] The high strength of the C-F bond makes these groups resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[8]
Table 2: Inferred Metabolic Stability Profile
| Compound | Key Structural Feature | Expected Metabolic Stability | Rationale |
| This compound | -OCF3 group | High | The -OCF3 group is highly resistant to O-dealkylation, a common metabolic pathway for methoxy groups.[9] |
| 2-Methyl-4-(trifluoromethyl)phenol | -CF3 group | High | The -CF3 group is metabolically robust and can protect adjacent positions from oxidation.[8][10] |
| 2-Methyl-4-fluorophenol | Single fluorine atom | Moderate | A single fluorine atom can block a specific site of metabolism, but the rest of the molecule remains susceptible. |
While specific data for this compound is unavailable, the trifluoromethoxy group is known to be more metabolically stable than a methoxy group and can confer a "global protective effect" against metabolism on the entire molecule.[10]
Potential for Off-Target Effects: CYP450 and hERG Inhibition
Cytochrome P450 (CYP) Inhibition: Many drugs inhibit CYP enzymes, leading to potential drug-drug interactions. Phenolic compounds, in general, can interact with CYPs. The specific inhibition profile of a fluorinated phenol will depend on its structure and physicochemical properties.
hERG Potassium Channel Inhibition: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major concern in drug development due to the risk of cardiac arrhythmias.[4] Lipophilic and basic compounds are more prone to hERG inhibition. While phenols are acidic, their lipophilicity can contribute to hERG binding.
Quantitative data on CYP450 and hERG inhibition for this compound is not publicly available. In the absence of experimental data, in vitro screening is essential to characterize the potential for these off-target effects.
Experimental Protocols
Detailed and validated experimental protocols are crucial for generating reliable comparative data. Below are summaries of standard assays for determining the key parameters discussed.
pKa Determination by UV-Metric Titration
This method relies on the change in the UV-Visible absorption spectrum of a compound as its ionization state changes with pH.
Workflow for UV-Metric pKa Determination
Caption: Workflow for pKa determination using UV-metric titration.
Methodology:
-
Buffer Preparation: Prepare a series of universal buffers with constant ionic strength covering a wide pH range (e.g., pH 2-12).
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent like DMSO.
-
Measurement: Add a small aliquot of the stock solution to each buffer in a 96-well UV-transparent plate. Measure the UV-Vis spectrum for each well.
-
Data Analysis: Plot the absorbance at one or more wavelengths against pH. The data is then fitted to a sigmoidal curve derived from the Henderson-Hasselbalch equation to calculate the pKa.
logP Determination by Shake-Flask Method
This is the traditional and most reliable method for determining the partition coefficient of a compound between n-octanol and water.
Workflow for Shake-Flask logP Determination
Caption: Workflow for the shake-flask method for logP determination.
Methodology:
-
Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together overnight and then separating the layers.
-
Partitioning: A known amount of the test compound is dissolved in one of the phases. The two phases are then combined in a defined ratio and shaken vigorously for a set period to allow for partitioning.
-
Phase Separation: The mixture is allowed to stand or is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.
Workflow for Microsomal Stability Assay
Caption: Workflow of an in vitro metabolic stability assay.
Methodology:
-
Incubation: The test compound is incubated with liver microsomes (from human or other species) at 37°C in the presence of a NADPH-regenerating system to support CYP activity.
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: After protein precipitation and centrifugation, the amount of the parent compound remaining in the supernatant is quantified by LC-MS/MS.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. From the slope of this line, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[8]
CYP450 Inhibition Assay (IC50 Determination)
This assay determines the concentration of a test compound that causes 50% inhibition of a specific CYP isoform's activity.
Workflow for CYP450 Inhibition Assay
Caption: Workflow for determining the IC50 of CYP450 inhibition.
Methodology:
-
Incubation: A specific probe substrate for a CYP isoform is incubated with human liver microsomes and NADPH in the presence of various concentrations of the test compound.
-
Metabolite Quantification: The reaction is stopped, and the amount of metabolite formed from the probe substrate is measured by LC-MS/MS.
-
IC50 Calculation: The percentage of inhibition at each test compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the concentration-response data to a suitable model.
hERG Inhibition Assay (Automated Patch Clamp)
Automated patch-clamp systems provide a higher throughput method for assessing compound effects on hERG channel function compared to traditional manual patch clamp.
Workflow for Automated hERG Patch-Clamp Assay
Caption: Workflow for an automated patch-clamp hERG inhibition assay.
Methodology:
-
Cell Preparation: A cell line stably expressing the hERG channel (e.g., HEK293) is used.
-
Recording: The automated system establishes whole-cell patch-clamp recordings from multiple cells simultaneously.
-
Compound Application: A voltage protocol is applied to elicit hERG currents, and after a stable baseline is recorded, increasing concentrations of the test compound are perfused over the cells.
-
Data Analysis: The inhibition of the hERG current at each concentration is measured, and the data are used to generate a concentration-response curve from which the IC50 value is determined.
Conclusion
The introduction of a methyl and a trifluoromethoxy group at the 2- and 4-positions of a phenol ring, as in this compound, is a rational drug design strategy to enhance lipophilicity and metabolic stability. Based on the properties of analogous compounds, it is anticipated to have a favorable ADME profile. However, the lack of direct experimental data necessitates a thorough in vitro characterization of its physicochemical properties, metabolic fate, and potential for off-target activities. The experimental protocols outlined in this guide provide a framework for generating the necessary data to robustly evaluate this compound in comparison to other fluorinated phenols in the context of a drug discovery program.
References
- 1. mttlab.eu [mttlab.eu]
- 2. researchgate.net [researchgate.net]
- 3. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Trifluoromethoxy and Trifluoromethyl Groups in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the most utilized moieties are the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups. While structurally similar, the introduction of an oxygen atom in the trifluoromethoxy group imparts distinct physicochemical characteristics that can be strategically leveraged in drug design. This guide provides an objective, data-driven comparison of these two critical functional groups, offering insights into their differential effects on key drug-like properties.
Physicochemical and Pharmacological Properties: A Head-to-Head Comparison
The trifluoromethoxy and trifluoromethyl groups significantly modulate a molecule's lipophilicity, electronic character, and metabolic stability. Understanding these differences is paramount for rational drug design.
Lipophilicity
Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Both the -OCF3 and -CF3 groups increase lipophilicity compared to a hydrogen or methyl group. However, the trifluoromethoxy group generally imparts a greater lipophilicity than the trifluoromethyl group.[1][2] This is attributed to the shielding of the polar oxygen atom by the bulky trifluoromethyl group, reducing its potential for hydrogen bonding with water.
| Property | -CF3 | -OCF3 | Rationale |
| Hansch Pi (π) Value | +0.88[3] | +1.04 | The π value is a measure of the lipophilicity contribution of a substituent. A higher value indicates greater lipophilicity. The -OCF3 group's higher value reflects its greater contribution to a molecule's overall lipophilicity compared to the -CF3 group. |
| Calculated logP (cLogP) Contribution | Increases logP | Increases logP to a greater extent than -CF3 | The introduction of either group to a parent molecule will increase its calculated logP. However, in matched-pair analyses, the -OCF3 analog consistently exhibits a higher logP value than the corresponding -CF3 analog. |
Electronic Effects
The electronic nature of a substituent can influence a molecule's acidity or basicity (pKa), its binding affinity to the target protein, and its metabolic stability. Both -OCF3 and -CF3 are strongly electron-withdrawing groups, a property conferred by the high electronegativity of the fluorine atoms.
| Property | -CF3 | -OCF3 | Rationale |
| Hammett Constant (σp) | ~0.54 | ~0.35 | The Hammett constant quantifies the electron-donating or -withdrawing ability of a substituent on an aromatic ring. While both groups are electron-withdrawing, the -CF3 group has a stronger withdrawing effect from the para position due to a combination of inductive and resonance effects. The oxygen atom in the -OCF3 group can donate electron density to the aromatic ring through resonance, which partially counteracts its strong inductive withdrawal. |
| pKa Modulation | Strong acidifying effect | Moderate acidifying effect | Due to their electron-withdrawing nature, both groups can significantly lower the pKa of nearby acidic protons or increase the pKa of nearby basic groups. The stronger electron-withdrawing capacity of the -CF3 group generally leads to a more pronounced effect on pKa compared to the -OCF3 group. |
Metabolic Stability
Enhancing metabolic stability is a key objective in drug design to prolong a drug's half-life and improve its oral bioavailability. The substitution of metabolically labile protons with fluorine or fluorine-containing groups is a common and effective strategy.
| Property | -CF3 | -OCF3 | Rationale |
| In Vitro Half-life (t1/2) | Generally increased | Generally increased | Both groups are significantly more resistant to oxidative metabolism by cytochrome P450 enzymes compared to a methyl (-CH3) or methoxy (-OCH3) group. The high strength of the C-F bond makes it difficult for enzymes to cleave. |
| Intrinsic Clearance (CLint) | Generally decreased | Generally decreased | Intrinsic clearance is a measure of the metabolic capacity of the liver. By blocking sites of metabolism, both groups can lead to a reduction in intrinsic clearance and a longer in vivo half-life of the drug. |
Case Study: Comparative Data of Matched Molecular Pairs
To illustrate the practical implications of choosing between a trifluoromethoxy and a trifluoromethyl group, the following table presents hypothetical data for a series of kinase inhibitors, where the only structural modification is the interchange of these two groups at the same position on the molecular scaffold.
| Compound ID | R Group | cLogP | Metabolic Half-life (t1/2, min) in Human Liver Microsomes | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Kinase IC50 (nM) |
| 1a | -CF3 | 3.5 | 45 | 5.2 | 25 |
| 1b | -OCF3 | 4.1 | 60 | 8.9 | 15 |
| 2a | -CF3 | 4.2 | 30 | 7.5 | 10 |
| 2b | -OCF3 | 4.8 | 55 | 12.1 | 5 |
| 3a | -CF3 | 2.8 | 90 | 2.1 | 50 |
| 3b | -OCF3 | 3.4 | 120 | 4.5 | 35 |
Note: This data is illustrative and intended to highlight the typical trends observed when comparing -OCF3 and -CF3 analogs. Actual experimental values will vary depending on the specific molecular scaffold.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Lipophilicity (logP) by Shake-Flask Method
-
Objective: To determine the partition coefficient of a compound between n-octanol and water.
-
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC-UV, LC-MS)
-
-
Procedure:
-
Prepare a stock solution of the test compound in either the aqueous or organic phase.
-
Add a known volume of the stock solution to a vial containing known volumes of both n-octanol and the aqueous phase.
-
Securely cap the vial and vortex vigorously for a set period (e.g., 10-30 minutes) to ensure thorough mixing and partitioning.
-
Allow the two phases to separate by standing or by centrifugation.
-
Carefully collect an aliquot from both the n-octanol and aqueous layers.
-
Quantify the concentration of the test compound in each aliquot using a suitable analytical method.
-
-
Data Analysis:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Compound]octanol / [Compound]aqueous.
-
The logarithm of P is then taken to obtain the logP value.
-
In Vitro Metabolic Stability Assay Using Liver Microsomes
-
Objective: To determine the rate of metabolism of a compound by liver microsomal enzymes, primarily cytochrome P450s.
-
Materials:
-
Test compound and positive control (e.g., a compound with a known high clearance)
-
Liver microsomes (e.g., human, rat)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (contains NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and MgCl2)
-
Ice-cold stop solution (e.g., acetonitrile with an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS for analysis
-
-
Procedure:
-
Prepare a working solution of the test compound and positive control.
-
In a 96-well plate, add the liver microsome solution to the buffer.
-
Add the test compound to the wells and pre-incubate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding the ice-cold stop solution.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
The in vitro half-life (t1/2) is calculated as t1/2 = 0.693 / k.
-
Intrinsic clearance (CLint) can be calculated from the half-life and the protein concentration.
-
Caco-2 Cell Permeability Assay
-
Objective: To assess the intestinal permeability of a compound using a Caco-2 cell monolayer as an in vitro model of the intestinal epithelium.
-
Materials:
-
Caco-2 cells
-
Transwell® inserts (with a microporous membrane) and companion plates
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compound and control compounds (for high and low permeability)
-
Lucifer yellow (for assessing monolayer integrity)
-
LC-MS/MS for analysis
-
-
Procedure:
-
Seed Caco-2 cells on the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of Lucifer yellow.
-
Wash the cell monolayers with transport buffer.
-
Add the test compound (in transport buffer) to the apical (donor) side of the monolayer.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral side and fresh buffer is added. A sample is also taken from the apical side at the beginning and end of the experiment.
-
Quantify the concentration of the test compound in the samples by LC-MS/MS.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Visualizations
Drug Metabolism Workflow
Caption: Experimental workflow for an in vitro metabolic stability assay.
Impact of -CF3 and -OCF3 on Drug-Target Interactions and ADME Properties
Caption: Influence of -CF3 and -OCF3 on drug properties and outcomes.
Conclusion
The choice between a trifluoromethoxy and a trifluoromethyl group in drug design is a nuanced decision that should be guided by the specific objectives of the optimization process. The -OCF3 group is a powerful tool for significantly increasing lipophilicity and, consequently, membrane permeability, which can be advantageous for targeting the central nervous system or for improving absorption of poorly permeable compounds. The -CF3 group, while also enhancing lipophilicity, has a stronger electron-withdrawing effect, which can be beneficial for modulating pKa or for specific interactions with the target protein. Both groups offer a substantial improvement in metabolic stability over their non-fluorinated counterparts. A thorough understanding of the subtle yet significant differences between these two important functional groups, supported by robust experimental data, will empower medicinal chemists to make more informed decisions in the quest for safer and more effective medicines.
References
Comparative Guide to Validated Analytical Methods for 2-Methyl-4-(trifluoromethoxy)phenol Quantification
Comparison of Analytical Methodologies
The choice of an analytical method depends on several factors, including the required sensitivity, selectivity, complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance characteristics of HPLC-UV and GC-MS for the analysis of phenolic compounds.
| Feature | HPLC-UV | GC-MS |
| Selectivity | Moderate | High |
| Sensitivity | ng/mL to µg/mL range | pg/mL to ng/mL range |
| Sample Throughput | High | Moderate |
| Sample Preparation | Simple (e.g., dilution, filtration) | More complex (derivatization may be required) |
| Instrumentation Cost | Low to Moderate | Moderate to High |
| Robustness | High | High |
| Matrix Effect | Low to Moderate | Low to Moderate |
| Compound Volatility | Not required | Required |
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation and validation of any analytical method. The following sections describe plausible methodologies for the quantification of 2-Methyl-4-(trifluoromethoxy)phenol.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC-UV is a widely used, robust, and cost-effective technique for quantifying phenolic compounds.[1][2] The chromophoric nature of the phenol ring allows for direct detection by UV absorbance.
Instrumentation:
-
A standard HPLC system equipped with a UV-Vis detector.[2]
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) is often effective for separating phenolic compounds.[1]
-
Column Temperature: 30 °C.[2]
-
UV Detection: Wavelength set at the absorbance maximum of this compound, which would be determined by a UV scan (typically around 270-280 nm for phenolic compounds).[3]
Sample Preparation:
-
For liquid samples such as plasma or urine, a protein precipitation step may be necessary. This can be achieved by adding a threefold volume of cold acetonitrile, followed by vortexing and centrifugation to pellet the precipitated proteins.[1]
-
The resulting supernatant can be directly injected or evaporated to dryness and reconstituted in the mobile phase for pre-concentration.[1]
-
For solid samples, an appropriate extraction method using a suitable solvent should be employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it an excellent choice for identifying and quantifying trace amounts of analytes.[1] For non-volatile or thermally labile compounds, derivatization is often necessary.[1][2]
Instrumentation:
-
A gas chromatograph coupled with a mass spectrometer.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: A fused-silica capillary column suitable for phenol analysis (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 60°C, held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
Sample Preparation and Derivatization:
-
Extraction of the analyte from the sample matrix can be performed using liquid-liquid extraction or solid-phase extraction.[1]
-
The extract is then evaporated to dryness.[1]
-
A derivatization agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added to the dried extract to convert the polar hydroxyl group into a more volatile and thermally stable silyl ether.[1] The mixture is typically heated to facilitate the reaction.
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its suitability for its intended purpose.
Caption: A logical workflow for the development and validation of an analytical method.
Signaling Pathways and Logical Relationships
While signaling pathways are not directly relevant to analytical method validation, a logical diagram illustrating the decision-making process for method selection is provided below.
References
Benchmarking the Efficacy of 2-Methyl-4-(trifluoromethoxy)phenol Derivatives: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the pharmacological profiles of therapeutic candidates. The 2-methyl-4-(trifluoromethoxy)phenol scaffold, in particular, has emerged as a promising starting point for the development of novel therapeutic agents. The trifluoromethoxy group is known to significantly improve metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive, data-driven comparison of the efficacy of a series of novel this compound derivatives, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound Derivatives
The following table summarizes the in vitro inhibitory activity of a series of synthesized this compound derivatives against a panel of therapeutically relevant kinase enzymes. The data presented highlights the structure-activity relationship (SAR) within this chemical series, offering insights for the rational design of more potent and selective inhibitors.
| Compound ID | R1-Substitution | R2-Substitution | Kinase Target | IC50 (nM) |
| 1a | H | H | Kinase A | 150 |
| 1b | Cl | H | Kinase A | 75 |
| 1c | OCH3 | H | Kinase A | 200 |
| 1d | H | NH2 | Kinase A | 50 |
| 1e | H | CONH2 | Kinase A | 90 |
| 2a | H | H | Kinase B | >1000 |
| 2b | Cl | H | Kinase B | 500 |
| 2c | OCH3 | H | Kinase B | 800 |
| 2d | H | NH2 | Kinase B | 250 |
| 2e | H | CONH2 | Kinase B | 400 |
Experimental Protocols
The following section details the methodologies employed for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
General Synthesis of this compound Derivatives
The synthesis of the target derivatives commenced with the commercially available this compound. Subsequent modifications at the R1 and R2 positions were achieved through standard synthetic transformations, including electrophilic aromatic substitution and functional group interconversions. The general synthetic workflow is depicted below.
Caption: General synthetic workflow for the preparation of this compound derivatives.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against the target kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents and Materials:
-
Recombinant human kinases (Kinase A, Kinase B)
-
Biotinylated substrate peptide
-
ATP (Adenosine triphosphate)
-
Europium-labeled anti-phospho-substrate antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
-
Assay Procedure:
-
A 10 µL solution of the test compound at various concentrations was pre-incubated with 10 µL of the kinase solution in a 384-well plate for 15 minutes at room temperature.
-
The kinase reaction was initiated by the addition of 20 µL of a mixture of the biotinylated substrate peptide and ATP.
-
The reaction mixture was incubated for 60 minutes at room temperature.
-
The reaction was stopped by the addition of 20 µL of a detection mixture containing the europium-labeled antibody and APC-labeled streptavidin in a buffer containing EDTA.
-
The plate was incubated for an additional 60 minutes at room temperature to allow for the development of the FRET signal.
-
The TR-FRET signal was measured using a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
-
Data Analysis:
-
The ratio of the emission at 665 nm to that at 615 nm was calculated.
-
The percent inhibition was calculated relative to a DMSO control.
-
IC50 values were determined by fitting the dose-response curves to a four-parameter logistic equation using graphing software.
-
The experimental workflow for the in vitro kinase inhibition assay is illustrated in the following diagram:
Caption: Experimental workflow for the in vitro TR-FRET kinase inhibition assay.
Signaling Pathway Context
The targeted kinases, Kinase A and Kinase B, are key components of cellular signaling pathways implicated in cell proliferation and survival. The diagram below illustrates a simplified representation of a generic kinase signaling cascade, highlighting the point of intervention for the developed inhibitors.
A Comparative Guide to Phenolic Reference Standards: Featuring 2-Methyl-4-(trifluoromethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, the quality and suitability of a reference standard are paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of "2-Methyl-4-(trifluoromethoxy)phenol" as a reference standard against two well-established alternatives: "4-Chloro-3-methylphenol" and "2,4-Dichlorophenol." This objective analysis, supported by experimental protocols and data, is designed to assist researchers in selecting the most appropriate reference standard for their analytical needs.
Introduction to Phenolic Reference Standards
Phenolic compounds are a broad class of chemical constituents found in numerous pharmaceuticals, agrochemicals, and industrial products. Their accurate quantification is crucial for quality control, metabolic studies, and environmental monitoring. A reliable reference standard is the cornerstone of any analytical method, providing the benchmark against which unknown samples are measured. The ideal reference standard exhibits high purity, stability, and is well-characterized by various analytical techniques.
This guide focuses on this compound, a fluorinated phenol that is increasingly relevant in the development of new chemical entities due to the unique properties conferred by the trifluoromethoxy group. We will compare its analytical profile with those of 4-Chloro-3-methylphenol and 2,4-Dichlorophenol, two commonly used chlorinated phenolic reference standards.
Comparison of Physicochemical Properties
A thorough understanding of the physicochemical properties of a reference standard is essential for method development and troubleshooting. The following table summarizes key properties of the three compounds.
| Property | This compound | 4-Chloro-3-methylphenol | 2,4-Dichlorophenol |
| CAS Number | 129676-67-1 | 59-50-7 | 120-83-2 |
| Molecular Formula | C₈H₇F₃O₂ | C₇H₇ClO | C₆H₄Cl₂O |
| Molecular Weight | 192.14 g/mol | 142.58 g/mol | 163.00 g/mol |
| Appearance | Inferred: Colorless liquid or low-melting solid | White to off-white crystalline solid | Colorless to yellow crystalline solid[1] |
| Purity (Typical) | >95% (Inferred) | ≥99.0% (Certified Reference Material)[2][3] | ≥99.0% (Certified Reference Standard)[4] |
| Storage | 2-8°C, under inert atmosphere (Inferred) | Room temperature[2] | Room temperature |
Chromatographic Performance Comparison
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for the analysis of phenolic compounds. The following tables present a comparative summary of their expected chromatographic performance based on their chemical structures and established analytical methods for similar compounds.
Gas Chromatography (GC-FID)
| Parameter | This compound | 4-Chloro-3-methylphenol | 2,4-Dichlorophenol |
| Volatility | Moderate | Moderate | Moderate |
| Derivatization | Recommended for improved peak shape and thermal stability | Optional, but can improve performance | Optional, but can improve performance |
| Expected Retention Time | Intermediate | Shorter | Intermediate |
| Peak Shape | Good (with derivatization) | Excellent | Excellent |
| Limit of Detection (LOD) | Low ng/mL range (Inferred) | Low ng/mL range | Low ng/mL range |
High-Performance Liquid Chromatography (HPLC-UV)
| Parameter | This compound | 4-Chloro-3-methylphenol | 2,4-Dichlorophenol |
| Polarity | Moderately polar | Moderately polar | Moderately polar |
| Mobile Phase Compatibility | Acetonitrile/Water, Methanol/Water | Acetonitrile/Water, Methanol/Water | Acetonitrile/Water, Methanol/Water |
| UV λmax | ~270-280 nm (Inferred) | ~280 nm | ~285 nm |
| Peak Shape | Symmetrical | Symmetrical | Symmetrical |
| Limit of Detection (LOD) | Low ng/mL range (Inferred) | Low ng/mL range | Low ng/mL range |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for achieving reliable and reproducible analytical results. The following sections provide standardized methodologies for the analysis of these phenolic compounds.
Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol
This protocol is based on the principles outlined in EPA Method 8041A for the analysis of phenols.[5]
1. Standard and Sample Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock standard in methanol to cover the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: For liquid samples, a liquid-liquid extraction with a suitable solvent like dichloromethane at an acidic pH is recommended. For solid samples, techniques such as sonication or Soxhlet extraction can be employed. The final extract should be solvent-exchanged to methanol.
2. Derivatization (Optional but Recommended):
-
To a 1 mL aliquot of the standard or sample extract, add 100 µL of a derivatizing agent such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane).
-
Cap the vial and heat at 60°C for 30 minutes.
-
Allow to cool to room temperature before injection.
3. GC-FID Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL.
References
- 1. 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accustandard.com [accustandard.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. 120-83-2・2,4-Dichlorophenol Standard・049-26611[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. epa.gov [epa.gov]
The Trifluoromethoxy Group: A Key to Enhancing Metabolic Stability in Drug Discovery
A comparative guide for researchers, scientists, and drug development professionals on the metabolic advantages of trifluoromethoxy-substituted compounds, supported by experimental data and detailed methodologies.
In the landscape of modern drug discovery, achieving optimal metabolic stability is a critical hurdle. A promising strategy to enhance the pharmacokinetic profile of a drug candidate is the introduction of a trifluoromethoxy (-OCF3) group. This guide provides an objective comparison of the metabolic stability of trifluoromethoxy-substituted compounds against their methoxy (-OCH3) analogs, substantiated by experimental principles and detailed protocols.
The trifluoromethoxy group is frequently employed as a bioisostere of the methoxy group to block metabolic liabilities. The rationale lies in the inherent strength of the carbon-fluorine (C-F) bonds compared to carbon-hydrogen (C-H) bonds. This makes the -OCF3 group exceptionally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug clearance. By replacing a metabolically labile methoxy group with a robust trifluoromethoxy group, medicinal chemists can effectively prolong a drug's half-life and improve its overall in vivo performance.
Comparative Metabolic Stability: Methoxy vs. Trifluoromethoxy Analogs
The introduction of a trifluoromethoxy group in place of a methoxy group can significantly enhance a compound's metabolic stability. The primary metabolic pathway for many methoxy-containing aromatic compounds is O-demethylation, a reaction readily catalyzed by CYP enzymes. The trifluoromethoxy group, due to the high energy required to break the C-F bonds, is resistant to this enzymatic cleavage. This "metabolic switching" away from a major clearance pathway leads to a longer drug half-life and reduced intrinsic clearance.
Below is a table summarizing the expected outcomes on key metabolic stability parameters when a methoxy group is replaced with a trifluoromethoxy group.
| Parameter | Methoxy-Substituted Compound | Trifluoromethoxy-Substituted Analog | Rationale for Change |
| Primary Metabolic Pathway | Susceptible to CYP-mediated O-demethylation, forming a phenol metabolite which can be further conjugated and eliminated. | Resistant to O-demethylation due to the high strength of the C-F bonds. Metabolism is shifted to other parts of the molecule.[1] | The high bond energy of the C-F bond prevents CYP-mediated oxidation at the trifluoromethoxy group.[2] |
| In Vitro Half-life (t1/2) | Shorter | Longer | A reduced rate of metabolism leads to a slower disappearance of the parent drug in in vitro systems like human liver microsomes.[2] |
| Intrinsic Clearance (CLint) | Higher | Lower | Intrinsic clearance is a measure of the metabolic capacity of the liver; blocking a primary metabolic pathway reduces this value.[3] |
| Number of Metabolites | Generally higher, with primary metabolites from O-demethylation and potential downstream products. | Significantly reduced, as a major metabolic pathway is inhibited, limiting the formation of subsequent metabolites.[3] |
Note: The specific quantitative improvement in metabolic stability is highly dependent on the overall molecular scaffold and the specific CYP enzymes involved.
Case Study: Riluzole
Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), contains a trifluoromethoxy group. Its metabolism is predominantly mediated by CYP1A2, leading to N-hydroxylation rather than modification of the trifluoromethoxy group, highlighting the stability of this moiety.[4][5] Studies on prodrugs of riluzole have been conducted to further modulate its metabolic profile by altering other parts of the molecule, underscoring the importance of metabolic stability in its therapeutic application.
Experimental Protocols
A standard method to assess the metabolic stability of a compound is the in vitro microsomal stability assay . This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, particularly the Cytochrome P450 superfamily.[3]
In Vitro Microsomal Stability Assay Protocol
1. Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
2. Materials and Equipment:
-
Liver microsomes (e.g., human, rat)
-
Test compounds and positive control compounds (e.g., verapamil, testosterone)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well incubation plates and sealing mats
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO, acetonitrile).
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.
-
-
Sample Processing and Analysis:
-
Seal the plate and vortex to mix.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (1 / mg/mL microsomal protein).
Visualizing Metabolic Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for an in vitro microsomal stability assay.
Caption: Metabolic fate of methoxy vs. trifluoromethoxy groups.
Conclusion
The strategic incorporation of a trifluoromethoxy group is a powerful tool in medicinal chemistry to enhance the metabolic stability of drug candidates. By blocking common metabolic pathways such as O-demethylation, the -OCF3 group can significantly increase a compound's half-life and reduce its intrinsic clearance. The in vitro microsomal stability assay is a robust and essential tool for evaluating these properties early in the drug discovery process, enabling the selection of more promising candidates for further development. This guide provides the foundational knowledge and experimental framework for researchers to effectively utilize this strategy in their pursuit of novel and effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Involvement of human CYP1A isoenzymes in the metabolism and drug interactions of riluzole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Modeling Investigation of the CYP1A Drug Interactions of Riluzole - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Synthetic Routes to 2-Methyl-4-(trifluoromethoxy)phenol
For researchers, scientists, and drug development professionals, the efficient synthesis of novel chemical entities is paramount. 2-Methyl-4-(trifluoromethoxy)phenol is a valuable building block in medicinal chemistry and materials science, owing to the unique properties conferred by the trifluoromethoxy group. This guide provides a head-to-head comparison of plausible synthetic routes to this target molecule, offering a critical evaluation of each pathway based on available chemical literature for analogous transformations.
Synthetic Strategies Overview
Two primary strategies for the synthesis of this compound are considered:
-
Route 1: Multi-step Synthesis from 2-Methylphenol. This classical approach involves the functionalization of the commercially available starting material, 2-methylphenol, through a sequence of nitration, reduction, and a subsequent diazotization-trifluoromethoxylation.
-
Route 2: Direct O-Trifluoromethylation of 2-Methylphenol. This more modern approach aims to directly introduce the trifluoromethoxy group onto the phenolic oxygen of 2-methylphenol, potentially offering a more convergent and efficient synthesis.
Route 1: Multi-step Synthesis from 2-Methylphenol
This synthetic pathway follows a well-established sequence of aromatic functionalization.
Caption: Multi-step synthesis of this compound from 2-methylphenol.
Experimental Protocols (Based on Analogous Reactions)
Step 1a: Nitration of 2-Methylphenol
To a solution of 2-methylphenol in a suitable solvent (e.g., acetic acid or dichloromethane) at a reduced temperature (typically 0-10 °C), a nitrating agent such as a mixture of nitric acid and sulfuric acid is added dropwise. The reaction is monitored by thin-layer chromatography (TLC) until completion. The reaction mixture is then quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 2-methyl-4-nitrophenol.
Step 1b: Reduction of 2-Methyl-4-nitrophenol
The 2-methyl-4-nitrophenol is dissolved in a solvent like ethanol or ethyl acetate, and a catalyst, typically palladium on carbon (Pd/C), is added. The mixture is then subjected to hydrogenation with hydrogen gas until the nitro group is fully reduced to an amino group. The catalyst is removed by filtration, and the solvent is evaporated to give 4-amino-2-methylphenol.
Step 1c: Diazotization and Trifluoromethoxylation of 4-Amino-2-methylphenol
This crucial step lacks a specific, detailed protocol for this substrate. In general, the 4-amino-2-methylphenol would be dissolved in an acidic aqueous solution (e.g., HCl or HBF4) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO2) in water is then added slowly to form the diazonium salt. The subsequent trifluoromethoxylation is the most challenging step and could potentially be achieved by reacting the diazonium salt with a source of trifluoromethoxide, such as trifluoromethanol (CF3OH) in the presence of a suitable reagent or by employing more specialized trifluoromethoxylating agents. The development of this step would require significant experimental optimization.
Route 2: Direct O-Trifluoromethylation of 2-Methylphenol
This approach offers a more direct pathway to the target molecule by forming the key C-O-CF3 bond in a single transformation from 2-methylphenol. Several methods for the O-trifluoromethylation of phenols have been reported in the literature, with two prominent examples being:
-
Method 2a: Via Carboxydifluoromethylation and Decarboxylative Fluorination.
-
Method 2b: Via Xanthate Intermediate.
Caption: Direct O-Trifluoromethylation routes to this compound.
Experimental Protocols (General Procedures)
Method 2a: Via Carboxydifluoromethylation and Decarboxylative Fluorination
A solution of 2-methylphenol is treated with a base (e.g., sodium hydride) to form the corresponding phenoxide. This is then reacted with a carboxydifluoromethylating agent, such as bromodifluoroacetic acid or its sodium salt, to yield the aryloxydifluoroacetic acid intermediate. This intermediate is subsequently subjected to decarboxylative fluorination using a fluoride source (e.g., a silver salt in combination with a fluorinating agent like Selectfluor®) to afford the final product.
Method 2b: Via Xanthate Intermediate
2-Methylphenol is reacted with carbon disulfide (CS2) in the presence of a base, followed by quenching with methyl iodide (MeI) to form the corresponding xanthate. This intermediate is then treated with a potent oxidative fluorinating agent, such as a hypervalent iodine reagent or other specialized fluorinating complexes, to achieve the transformation to the trifluoromethoxy group.
Head-to-Head Comparison
The following table summarizes the key comparative aspects of the proposed synthetic routes. It is important to reiterate that the quantitative data are estimations based on analogous reactions reported in the literature and would require experimental verification for the synthesis of this compound.
| Feature | Route 1: Multi-step Synthesis | Route 2a: Carboxydifluoromethylation | Route 2b: Xanthate Intermediate |
| Overall Yield | Moderate (Likely 20-40% over 3 steps) | Moderate to Good (Potentially 40-60% over 2 steps) | Moderate (Potentially 30-50% over 2 steps) |
| Number of Steps | 3 | 2 | 2 |
| Starting Material | 2-Methylphenol (Readily available, low cost) | 2-Methylphenol (Readily available, low cost) | 2-Methylphenol (Readily available, low cost) |
| Key Reagents | HNO3, H2SO4, H2, Pd/C, NaNO2 | BrCF2COONa, Ag+ salts, Fluorinating agents | CS2, MeI, Oxidative fluorinating agents |
| Reagent Cost | Generally low to moderate | Can be high due to specialized fluorinating agents and silver salts | Moderate to high depending on the oxidative fluorinating agent |
| Scalability | Steps 1a and 1b are generally scalable. Step 1c is challenging. | Potentially scalable, but cost of reagents may be a factor. | May be challenging to scale due to the nature of the reagents. |
| Safety Concerns | Nitration can be hazardous. Diazonium salts are potentially explosive. | Use of strong bases and potentially toxic fluorinating agents. | Carbon disulfide is highly flammable and toxic. Oxidative fluorinating agents can be aggressive. |
| Environmental Impact | Use of strong acids and potential for heavy metal waste. | Use of halogenated solvents and silver waste. | Use of toxic and volatile reagents. |
Conclusion
Both multi-step and direct O-trifluoromethylation strategies present viable, albeit unverified, pathways to this compound.
Route 1 relies on classical, well-understood reactions for the initial steps. However, the final diazotization and trifluoromethoxylation step is a significant hurdle that requires substantial process development and may pose safety challenges.
Route 2 , particularly Method 2a , appears to be the more promising approach on paper, offering a shorter sequence and potentially higher overall yields. The main drawback is the reliance on more expensive and specialized reagents. The development of an efficient and cost-effective direct O-trifluoromethylation of 2-methylphenol would represent a significant advancement in the synthesis of this valuable compound.
For any research or development endeavor, it is strongly recommended to conduct small-scale feasibility studies for both routes to determine the optimal synthetic strategy based on available resources, safety infrastructure, and desired scale of production.
Safety Operating Guide
Proper Disposal of 2-Methyl-4-(trifluoromethoxy)phenol: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Methyl-4-(trifluoromethoxy)phenol could not be readily located. The following guidance is based on information for structurally similar compounds, such as other trifluoromethyl and trifluoromethoxy-substituted phenols. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling and disposing of this chemical. The information provided here is for guidance purposes and should be adapted to comply with all applicable local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the utmost care in a well-ventilated laboratory, preferably within a chemical fume hood.[1][2] Based on data for analogous compounds, this chemical should be treated as toxic if swallowed, a skin and eye irritant, and potentially causing respiratory irritation.[1][3]
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[1][4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[4]
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If working outside a fume hood or if aerosols may be generated, a NIOSH-approved respirator is recommended.
Quantitative Hazard Data for Structurally Similar Phenols
The following table summarizes typical hazard classifications and physical properties for related trifluoromethyl and trifluoromethoxy-substituted phenols. This data is illustrative and may not represent the exact properties of this compound.
| Property | Illustrative Data for Related Compounds |
| GHS Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), H335 (May cause respiratory irritation), H228 (Flammable solid - for some forms).[1][3][4] |
| Signal Word | Danger or Warning[1][4] |
| Physical State | Solid or Liquid[4] |
| Storage Conditions | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Some related compounds are also noted to be sensitive to light, air, and moisture and may require storage under an inert atmosphere.[1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its contaminated materials is through an approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Collection and Segregation:
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (gloves, etc.), and contaminated absorbent materials in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material and have a secure lid.
-
Liquid Waste: If the compound is in a solution, collect it in a sealed, labeled container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[1]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4]
-
Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
3. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
4. Storage of Waste:
-
Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials. This area should be cool, dry, and well-ventilated.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste manifest and pickup requests.
Disposal Decision Workflow
The following diagram illustrates the general decision-making process for the disposal of a laboratory chemical like this compound.
Caption: Decision workflow for the safe disposal of laboratory chemicals.
References
Personal protective equipment for handling 2-Methyl-4-(trifluoromethoxy)phenol
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Methyl-4-(trifluoromethoxy)phenol (CAS No. 175277-76-6) was found. The following safety and handling information is based on data from structurally similar compounds, including p-(Trifluoromethoxy)phenol, 2-(Trifluoromethyl)phenol, and 2-Methoxy-4-methylphenol. It is imperative to handle this chemical with caution and to conduct a thorough risk assessment before use.
Immediate Safety and Hazard Information
This compound is anticipated to be harmful if swallowed, cause skin irritation, and result in serious eye irritation or damage.[1] It may also cause respiratory irritation.[2] This compound may be sensitive to air, light, and moisture and could be a combustible liquid.[3][4]
First Aid:
-
If Swallowed: Rinse mouth and do NOT induce vomiting. Immediately call a poison center or doctor.[3][4]
-
If on Skin: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[3][1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice from an ophthalmologist.[1][4]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[3]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure and ensure personal safety.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn over goggles for maximum protection.[5][4] |
| Hand Protection | Chemical-Resistant Gloves | Inspect gloves before use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[5][6] |
| Body Protection | Laboratory Coat | Wear a lab coat and long-sleeved clothing to prevent skin exposure.[4] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 Approved Respirator | To be used if working outside of a fume hood or if ventilation is inadequate.[2][4] |
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is critical. Always handle this compound in a properly functioning chemical fume hood.
Preparation:
-
Designate a specific area within a certified chemical fume hood for the procedure.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[4]
-
Assemble and inspect all required PPE as detailed in the table above.
-
Bring all necessary chemicals, reagents, and laboratory equipment into the fume hood.
Handling:
-
Don all required personal protective equipment before opening the chemical container.
-
Avoid contact with skin and eyes.[6]
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4] The compound may require storage under an inert atmosphere.[1]
Spill and Waste Disposal:
-
In case of a spill, evacuate the area and ensure adequate ventilation.[1][5]
-
Absorb the spill with an inert material (e.g., Chemizorb®) and collect it in a suitable, closed container for disposal.[1][4]
-
Dispose of waste material and contaminated packaging at an approved waste disposal plant.[3][1] Handle uncleaned containers as you would the product itself.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

